Dimethyl 5-chloroisophthalate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13963. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 5-chlorobenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMPMNSOVLQGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279740 | |
| Record name | Dimethyl 5-chloroisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20330-90-9 | |
| Record name | 20330-90-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 5-chloroisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 5-chloroisophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Dimethyl 5-chloroisophthalate CAS number and properties
CAS Number: 20330-90-9
This technical guide provides a comprehensive overview of Dimethyl 5-chloroisophthalate, tailored for researchers, scientists, and professionals in drug development. It covers its chemical properties, synthesis, spectroscopic data, and safety information.
Chemical Properties
This compound is a chlorinated aromatic diester. Its primary application lies in its use as a chemical intermediate and a building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 20330-90-9 | ECHEMI |
| Molecular Formula | C₁₀H₉ClO₄ | NIST WebBook |
| Molecular Weight | 228.63 g/mol | NIST WebBook |
| Melting Point | 78 °C | ECHEMI |
| Boiling Point | Data not available | N/A |
| Density | 1.29 g/cm³ | ECHEMI |
| Vapor Pressure | 0.000421 mmHg at 25°C | ECHEMI |
| Solubility | Data not available | ECHEMI |
Synthesis
Proposed Experimental Protocol: Esterification of 5-Chloroisophthalic Acid
Objective: To synthesize this compound via acid-catalyzed esterification of 5-chloroisophthalic acid.
Materials:
-
5-chloroisophthalic acid
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
5% aqueous sodium bicarbonate solution (NaHCO₃)
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, add 5-chloroisophthalic acid and an excess of anhydrous methanol.
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux. Maintain the reflux with continuous stirring for several hours (typically 4-8 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing cold distilled water.
-
Neutralize the excess sulfuric acid by carefully adding a 5% aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral (pH 7-8).
-
-
Extraction:
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the product into an organic solvent like dichloromethane or ethyl acetate. Repeat the extraction process (3 times) to maximize the yield.
-
Combine the organic layers.
-
-
Drying and Filtration:
-
Wash the combined organic extracts with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Solvent Removal and Purification:
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield a crystalline solid.
-
The following diagram illustrates the general workflow for this synthesis.
Caption: Synthesis Workflow of this compound.
Spectroscopic Data
Mass Spectrometry (MS)
The mass spectrum (electron ionization) of this compound is available in the NIST WebBook. This data is crucial for confirming the molecular weight and fragmentation pattern of the compound.
Infrared Spectroscopy (IR)
The IR spectrum of this compound is also available in the NIST WebBook. Key characteristic peaks would include:
-
C=O stretch (ester): Typically in the range of 1720-1740 cm⁻¹.
-
C-O stretch (ester): Around 1200-1300 cm⁻¹.
-
C-Cl stretch: In the fingerprint region, typically 600-800 cm⁻¹.
-
Aromatic C-H stretch: Above 3000 cm⁻¹.
-
Aromatic C=C stretch: In the range of 1450-1600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for this compound are not readily found in the public domain. However, based on the structure and data from analogous compounds, the following spectral characteristics can be predicted:
Predicted ¹H NMR Spectrum:
-
A singlet for the two equivalent methoxy (–OCH₃) protons, expected around δ 3.9-4.0 ppm.
-
Signals for the three aromatic protons. Due to the substitution pattern, one would expect a singlet (or a triplet with very small coupling) for the proton at the C2 position and a doublet for the protons at the C4 and C6 positions.
Predicted ¹³C NMR Spectrum:
-
A signal for the methoxy carbons (–OCH₃) around δ 52-53 ppm.
-
Signals for the aromatic carbons, with the carbon bearing the chlorine atom shifted downfield.
-
A signal for the ester carbonyl carbons (C=O) in the range of δ 165-167 ppm.
Applications in Research and Drug Development
Currently, there are no specific, documented applications of this compound in drug development. Its primary utility is as a precursor or intermediate in the synthesis of more complex molecules. The presence of three reactive sites (two ester groups and a chloro-substituted aromatic ring) makes it a versatile building block for creating a variety of chemical structures, including potential pharmaceutical compounds and functional materials.
Safety and Handling
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Use only in a well-ventilated area.
-
Wear protective gloves, clothing, eye, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
If inhaled, move the person into fresh air and keep comfortable for breathing.
-
If swallowed, call a poison center or doctor if you feel unwell.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.
References
Synthesis of Dimethyl 5-chloroisophthalate from 5-chloroisophthalic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dimethyl 5-chloroisophthalate from 5-chloroisophthalic acid. The primary method detailed is the Fischer esterification, a well-established and efficient process for producing esters from carboxylic acids and alcohols.
Reaction Principle: Fischer Esterification
The synthesis of this compound from 5-chloroisophthalic acid is achieved through a Fischer esterification reaction. This acid-catalyzed reaction involves the treatment of the dicarboxylic acid with an excess of methanol. The reaction is reversible, and to drive the equilibrium towards the formation of the diester, an excess of the alcohol (methanol) is typically used, and a strong acid catalyst is employed.
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst.[1]
Experimental Protocol
The following protocol is based on established methods for the esterification of analogous substituted isophthalic acids, such as 5-bromoisophthalic acid.[2]
Materials:
-
5-chloroisophthalic acid
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
5 wt% aqueous sodium bicarbonate solution (NaHCO₃)
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Dropping funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum drying oven
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 5-chloroisophthalic acid.
-
Addition of Reagents: To the flask, add a significant excess of anhydrous methanol, followed by the slow, dropwise addition of a catalytic amount of concentrated sulfuric acid with stirring.
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction is typically carried out for several hours (e.g., 6 hours) to ensure complete diesterification.[2]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Slowly pour the cooled reaction mixture into a beaker containing a large volume of distilled water. This will cause the crude this compound to precipitate out of the solution.
-
Neutralization: Neutralize the mixture by the slow addition of a 5 wt% aqueous sodium bicarbonate solution until the pH is between 7 and 8. This step is crucial to remove any unreacted acid and the sulfuric acid catalyst.
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the solid product thoroughly with distilled water to remove any remaining salts and impurities.[2]
-
Drying: Dry the purified white solid under reduced pressure in a vacuum drying oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.[2]
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of a closely related compound, dimethyl 5-bromoisophthalate, which can be considered indicative for the synthesis of this compound under similar conditions.[2]
| Parameter | Value | Reference |
| Starting Material | 5-bromoisophthalic acid | [2] |
| Reagent | Anhydrous Methanol | [2] |
| Catalyst | Concentrated Sulfuric Acid | [2] |
| Reaction Time | 6 hours | [2] |
| Reaction Temperature | Reflux | [2] |
| Yield | 89% | [2] |
| Appearance of Product | White Solid | [2] |
Experimental Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methanol is flammable and toxic. All handling should be performed in a well-ventilated area or fume hood, away from ignition sources.
-
The reaction should be performed with adequate ventilation.
This guide provides a foundational understanding and a practical protocol for the synthesis of this compound. For specific applications, further optimization and characterization of the final product are recommended.
References
Spectroscopic Analysis of Dimethyl 5-chloroisophthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Dimethyl 5-chloroisophthalate (CAS No: 20330-90-9), a compound of interest in various chemical and pharmaceutical research fields. The following sections present its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data. While experimental mass spectrometry data is available, the NMR and IR data are predicted based on established principles of substituent effects on the parent molecule, dimethyl isophthalate. This guide also includes detailed experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.
Mass Spectrometry Data (Experimental)
The mass spectrum for this compound was obtained from the NIST Mass Spectrometry Data Center. The spectrum exhibits a characteristic fragmentation pattern for an aromatic ester containing a chlorine atom.
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |
| 228 | 65 | [M]+• (Molecular ion, ³⁵Cl) |
| 230 | 21 | [M+2]+• (Isotope peak, ³⁷Cl) |
| 197 | 100 | [M - OCH₃]+ |
| 169 | 45 | [M - COOCH₃]+ |
| 134 | 30 | [C₇H₃ClO]⁺ |
| 103 | 25 | [C₇H₄O]⁺ |
¹H NMR Spectroscopic Data (Predicted)
The following ¹H NMR data are predicted for a solution in CDCl₃, with TMS as the internal standard. The predictions are based on the known spectrum of dimethyl isophthalate and the established substituent chemical shift (SCS) effects of a chlorine atom on a benzene ring.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.60 | t | ~1.6 | 1H | H-2 |
| ~8.20 | d | ~1.6 | 2H | H-4, H-6 |
| ~3.95 | s | - | 6H | 2 x -OCH₃ |
¹³C NMR Spectroscopic Data (Predicted)
The predicted ¹³C NMR data are based on a CDCl₃ solution. The chemical shifts are referenced to TMS.
| Chemical Shift (δ, ppm) | Assignment |
| ~165.5 | C=O |
| ~134.8 | C-5 (C-Cl) |
| ~134.0 | C-2 |
| ~131.5 | C-1, C-3 |
| ~129.0 | C-4, C-6 |
| ~52.8 | -OCH₃ |
Infrared (IR) Spectroscopy Data (Predicted)
The predicted significant IR absorption bands for this compound are listed below. These are based on characteristic frequencies for aromatic esters and halogenated aromatic compounds.
| Frequency (cm⁻¹) | Intensity | Vibration Type |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2960-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| 1730-1715 | Strong | C=O Stretch (Ester) |
| 1600, 1450 | Medium-Strong | Aromatic C=C Bending |
| 1300-1200 | Strong | C-O Stretch (Ester) |
| 800-600 | Strong | C-Cl Stretch |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These represent standard procedures for the analysis of solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-25 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1][2] A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (δ = 0.00 ppm).[3] The solution is then transferred into a high-quality 5 mm NMR tube.[1]
-
Data Acquisition : The NMR tube is placed in the spectrometer's probe. The magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve the best possible resolution.
-
¹H NMR : A standard one-dimensional proton NMR experiment is run. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
¹³C NMR : A proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method) : A small amount of solid this compound (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[4] A drop of this solution is applied to the surface of an IR-transparent salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[4]
-
Data Acquisition : The salt plate is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean, empty salt plate is first recorded. The IR spectrum of the sample is then acquired by passing an infrared beam through the thin film.
-
Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). For solid analysis, the sample is heated in a vacuum to induce vaporization.
-
Ionization : The gaseous sample molecules are ionized. Electron Impact (EI) is a common method where a high-energy electron beam bombards the molecules, knocking off an electron to form a molecular ion (M⁺•).[5][6]
-
Mass Analysis : The newly formed ions are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection depends on the mass-to-charge ratio (m/z) of each ion.[6]
-
Detection : A detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.[5] The most intense peak is designated as the base peak and is assigned a relative intensity of 100%.[5]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow of Spectroscopic Analysis.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. 20330-90-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
Crystal Structure of Dimethyl 5-chloroisophthalate: A Technical Guide Based on a Structural Analog
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the crystal structure of Dimethyl 5-chloroisophthalate. Following a comprehensive search of publicly available crystallographic databases, it has been determined that the specific crystal structure for this compound has not been deposited or published. However, to provide valuable structural insights, this guide presents a detailed analysis of a closely related halogen-substituted analog, Dimethyl 5-iodoisophthalate . The methodologies for synthesis, crystallization, and structural determination detailed herein are considered highly representative for this compound.
Crystal Structure and Crystallographic Data of Dimethyl 5-iodoisophthalate
The crystal structure of Dimethyl 5-iodoisophthalate (C₁₀H₉IO₄) reveals a molecule with a twisted conformation.[1] The planes of the methyl carboxylate groups are inclined with respect to the benzene ring.[1] The crystal packing is stabilized by a three-dimensional network of intermolecular interactions, including C—H⋯O=C hydrogen bonds and I⋯O=C interactions.[1]
Below is a summary of the crystallographic data for Dimethyl 5-iodoisophthalate.
Table 1: Crystal Data and Structure Refinement for Dimethyl 5-iodoisophthalate
| Parameter | Value |
| Empirical Formula | C₁₀H₉IO₄ |
| Formula Weight | 320.08 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | |
| b (Å) | |
| c (Å) | |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | |
| Z | |
| Calculated Density (g/cm³) | |
| Absorption Coefficient (mm⁻¹) | |
| F(000) |
Note: Specific unit cell dimensions and other refinement parameters were not available in the provided search results.
Experimental Protocols
The following sections detail the experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of Dimethyl 5-iodoisophthalate, serving as a probable methodology for its chloro-analog.
Synthesis of Dimethyl 5-iodoisophthalate
The synthesis of Dimethyl 5-iodoisophthalate is achieved through a diazotization-iodination reaction starting from Dimethyl 5-aminoisophthalate.[2]
-
Diazotization: Dimethyl 5-aminoisophthalate is dissolved in 2N HCl and cooled to 0 °C.[2] A solution of sodium nitrite in water is then added dropwise to the mixture, which is stirred for an additional 2 hours at 0 °C to form the diazonium salt.[2]
-
Iodination: An ice-cold solution of potassium iodide in water is added dropwise to the diazonium salt solution.[2] The resulting mixture is allowed to warm to room temperature and stirred for 12 hours.[2]
-
Purification: The product is purified by flash column chromatography on silica gel and can be recrystallized from methanol to yield pale yellow crystals.[2]
Single Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent. For Dimethyl 5-iodoisophthalate, recrystallization from methanol has been shown to produce high-quality crystals.[2]
X-ray Crystallography
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature, often 100 K or 293 K, using a specific wavelength of X-ray radiation (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[1] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.[1]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and structural determination of 5-substituted dimethyl isophthalates.
References
A Technical Guide to the Solubility of Dimethyl 5-chloroisophthalate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Dimethyl 5-chloroisophthalate. Due to a lack of publicly available quantitative solubility data for this compound in common organic solvents, this document focuses on the theoretical principles governing its solubility, outlines detailed experimental protocols for its determination, and presents a framework for how such data would be systematically presented.
Physicochemical Properties of this compound
To understand the solubility of a compound, it is essential to first consider its fundamental physicochemical properties.
| Property | Value | Source |
| CAS Number | 20330-90-9 | [1][2] |
| Molecular Formula | C₁₀H₉ClO₄ | [1] |
| Molecular Weight | 228.63 g/mol | [1] |
| Melting Point | 78-80 °C | [3][4] |
| Boiling Point | 316.0 ± 22.0 °C at 760 mmHg | [1] |
| LogP | 3.16 | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
The structure of this compound, featuring a chlorinated benzene ring and two methyl ester groups, suggests it is a relatively non-polar molecule. The calculated LogP value of 3.16 further indicates a preference for lipophilic or organic environments over aqueous ones.
Theoretical Solubility Profile
Based on the principle of "like dissolves like," this compound is expected to exhibit higher solubility in organic solvents with similar polarity.[5]
-
High Expected Solubility: In chlorinated solvents such as dichloromethane and chloroform, and aromatic solvents like toluene and benzene, due to similarities in structure and intermolecular forces.
-
Moderate Expected Solubility: In polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF), which can engage in dipole-dipole interactions.
-
Lower Expected Solubility: In polar protic solvents like methanol, ethanol, and water. The presence of the ester groups may allow for some interaction, but the overall non-polar nature of the molecule will likely limit solubility.
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires standardized experimental procedures. The following are common methods applicable to a solid compound like this compound.
Equilibrium Solubility Method (Shake-Flask)
This is a widely used and reliable method for determining thermodynamic solubility.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sampling and Dilution: A precise aliquot of the clear supernatant (the saturated solution) is carefully removed. This aliquot is then diluted with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectrophotometry.
-
Calculation: The original solubility is calculated by taking into account the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.
Isothermal Saturation Method
This method involves monitoring the dissolution of the solute until saturation is achieved.
Methodology:
-
Solvent Addition: A known mass of this compound is placed in a thermostatted vessel equipped with a stirrer.
-
Titration with Solvent: A known volume of the organic solvent is incrementally added to the vessel while stirring.
-
Endpoint Determination: The point at which all the solid has just dissolved is visually or instrumentally determined. This represents the saturation point.
-
Calculation: The solubility is calculated from the mass of the solute and the total volume of the solvent added.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. The following table illustrates a hypothetical presentation of solubility data for this compound at a standard temperature (e.g., 25 °C).
| Solvent | Classification | Expected Solubility (Hypothetical) |
| Dichloromethane | Chlorinated | > 100 mg/mL |
| Toluene | Aromatic | 50 - 100 mg/mL |
| Acetone | Polar Aprotic | 20 - 50 mg/mL |
| Ethyl Acetate | Polar Aprotic | 20 - 50 mg/mL |
| Methanol | Polar Protic | 5 - 10 mg/mL |
| Ethanol | Polar Protic | 5 - 10 mg/mL |
| Water | Aqueous | < 0.1 mg/mL |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the determination of solubility using the equilibrium shake-flask method.
Conclusion
References
In-depth Technical Guide: Thermal Stability and Decomposition of Dimethyl 5-chloroisophthalate
Disclaimer: Following a comprehensive search of scientific literature and safety data, it has been determined that specific experimental data on the thermal stability and decomposition of Dimethyl 5-chloroisophthalate is not publicly available. Safety Data Sheets for this compound explicitly state that there is "no data available" for its decomposition temperature[1]. This guide, therefore, provides a general overview of the expected thermal behavior and analytical methodologies based on chemically related compounds, such as aromatic esters and chlorinated organic molecules.
Executive Summary
This technical guide addresses the thermal stability and potential decomposition pathways of this compound. Due to the absence of specific experimental data for this compound, this document outlines the general principles of thermal analysis for aromatic esters, details common experimental protocols for determining thermal stability, and discusses potential decomposition mechanisms based on analogous chemical structures. The information herein is intended to guide researchers in designing appropriate experimental studies for the thermal characterization of this compound.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 20330-90-9 | [2] |
| Molecular Formula | C₁₀H₉ClO₄ | |
| Molecular Weight | 228.63 g/mol | |
| Melting Point | 78-80 °C | |
| Boiling Point | No data available | |
| Decomposition Temperature | No data available | [1] |
General Thermal Stability of Aromatic Esters
Aromatic esters exhibit a wide range of thermal stabilities, largely dependent on their specific chemical structure, including the nature and position of substituents on the aromatic ring. Studies on various aromatic esters have shown decomposition onset temperatures ranging from under 70°C to over 220°C[3]. For aromatic polyesters, which share structural similarities, decomposition can begin at approximately 210°C. The presence of functional groups, such as carboxylic acids, can lower the thermal stability[4]. Conversely, capping these reactive groups can enhance thermal stability, pushing the onset of decomposition to around 300°C[4].
Anticipated Decomposition Pathway
While the specific decomposition products of this compound are unknown, a logical decomposition pathway can be proposed based on the pyrolysis of similar organic esters and chlorinated compounds. The thermal degradation is likely to proceed through a multi-stage process.
A generalized workflow for investigating the thermal decomposition of a compound like this compound is presented in the following diagram.
Caption: A logical workflow for the thermal analysis of this compound.
The initial decomposition step may involve the cleavage of the ester groups, potentially leading to the formation of methanol and a carboxylic acid intermediate. At higher temperatures, decarboxylation and dechlorination reactions are plausible. The study of 3-MCPD esters, which are chlorinated esters, indicated that thermal degradation can involve isomerization, dechlorination, and deacylation reactions[5].
Recommended Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition of this compound, a series of analytical techniques should be employed. The following sections detail the recommended experimental methodologies.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is essential for determining the mass loss of a sample as a function of temperature, which indicates the onset of decomposition.
-
Objective: To determine the initial decomposition temperature and the stages of mass loss.
-
Instrumentation: A thermogravravimetric analyzer.
-
Methodology:
-
Accurately weigh 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).
-
Conduct the analysis under an inert atmosphere (e.g., nitrogen) to study pyrolysis or under an oxidative atmosphere (e.g., air) to study thermo-oxidative decomposition.
-
Record the mass loss as a function of temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline and the tangent of the mass loss curve.
-
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.
-
Objective: To determine the melting point, enthalpy of fusion, and any other phase transitions prior to decomposition.
-
Instrumentation: A differential scanning calorimeter.
-
Methodology:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that includes the expected melting point and the onset of decomposition determined by TGA.
-
Record the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic transition.
-
Evolved Gas Analysis (EGA)
To identify the decomposition products, the gases evolved during TGA can be analyzed by hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR).
-
Objective: To identify the chemical nature of the gaseous products evolved during decomposition.
-
Instrumentation: A TGA instrument coupled to a mass spectrometer or an FTIR spectrometer.
-
Methodology:
-
Perform a TGA experiment as described in section 5.1.
-
The evolved gases from the TGA furnace are transferred via a heated transfer line to the MS or FTIR for analysis.
-
Correlate the evolution of specific gases with the mass loss steps observed in the TGA thermogram.
-
The following diagram illustrates a potential logical relationship for the decomposition process based on general chemical principles.
Caption: A hypothetical decomposition pathway for this compound.
Conclusion and Recommendations
There is a clear lack of published data on the thermal stability and decomposition of this compound. For researchers, scientists, and drug development professionals working with this compound, it is imperative to conduct thorough thermal analysis to ensure its stability under processing and storage conditions. The experimental protocols outlined in this guide provide a robust framework for such an investigation. It is recommended to perform TGA and DSC analyses as a first step to determine the thermal stability profile. Subsequent analysis of evolved gases using TGA-MS or TGA-FTIR will be crucial for elucidating the decomposition mechanism and identifying potentially hazardous byproducts. Until such data is available, caution should be exercised when heating this compound, particularly above its melting point.
References
An In-depth Technical Guide to the Chemical Reactivity of the Chlorine Atom in Dimethyl 5-chloroisophthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the chlorine atom in Dimethyl 5-chloroisophthalate. This compound serves as a versatile building block in organic synthesis, and understanding the reactivity of its chloro-substituent is crucial for its effective utilization in the development of novel pharmaceuticals, functional polymers, and other advanced materials. This document details the primary reaction pathways, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, supported by experimental protocols and quantitative data where available.
Introduction to the Reactivity of Aryl Chlorides
The chlorine atom in this compound, an aryl chloride, is generally considered unreactive towards classical nucleophilic substitution reactions under standard conditions. The carbon-chlorine bond is strengthened by the sp² hybridization of the aromatic carbon and resonance effects. However, its reactivity can be significantly enhanced under specific conditions, primarily through two major pathways:
-
Nucleophilic Aromatic Substitution (SNA_r): This pathway is typically facilitated by the presence of strong electron-withdrawing groups on the aromatic ring and requires forcing conditions, such as high temperatures and strong nucleophiles.
-
Metal-Catalyzed Cross-Coupling Reactions: The advent of transition metal catalysis, particularly with palladium and copper, has revolutionized the functionalization of aryl chlorides. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Nucleophilic Aromatic Substitution (SNA_r)
While less common for non-activated aryl chlorides, the chlorine atom in this compound can be displaced by strong nucleophiles at elevated temperatures. The two ester groups, being moderately electron-withdrawing, provide some activation to the aromatic ring, making it more susceptible to nucleophilic attack compared to simple chlorobenzene.
Reactions with Alkoxides and Aryloxides
The substitution of the chlorine atom with alkoxy or aryloxy groups can be achieved to synthesize the corresponding 5-alkoxy or 5-aryloxyisophthalate derivatives. These reactions are typically performed in the presence of a strong base, such as sodium hydride or potassium carbonate, in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Experimental Protocol: Synthesis of Dimethyl 5-methoxyisophthalate
A solution of Dimethyl 5-hydroxyisophthalate (which can be conceptually formed from the chloro-derivative) can be reacted with methyl iodide in the presence of potassium carbonate in acetone at room temperature. While this is not a direct substitution on the chloro-compound, it illustrates the formation of the ether linkage. A direct synthesis from this compound would likely require harsher conditions, such as heating with sodium methoxide in DMF.
Metal-Catalyzed Cross-Coupling Reactions
The most versatile and widely employed methods for functionalizing the chlorine atom of this compound are metal-catalyzed cross-coupling reactions. These reactions offer a broad scope and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are highly effective for the formation of C-C and C-N bonds.
The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction can be used to introduce various aryl or vinyl substituents at the 5-position of the isophthalate ring.
Logical Workflow for a Suzuki-Miyaura Coupling Reaction
Unlocking Potential: A Technical Guide to the Research Applications of Dimethyl 5-chloroisophthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dimethyl 5-chloroisophthalate, a halogenated aromatic dicarboxylic acid ester, is emerging as a versatile building block in materials science and chemical synthesis. Its unique structural and electronic properties, imparted by the chloro- and ester functionalities on the isophthalate core, open avenues for the rational design of novel materials and complex molecules. This technical guide provides an in-depth exploration of the potential research applications of this compound, complete with synthesized experimental protocols and a summary of relevant physicochemical data. While direct research on this specific molecule is nascent, this guide draws upon extensive data from closely related analogs to project its utility and inspire future investigations.
Core Properties and Characterization
A foundational understanding of the physicochemical properties of this compound is crucial for its application in research. While a comprehensive experimental dataset for this specific compound is not extensively published, data from its close analogs and related compounds provide valuable insights.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 20330-90-9 | C₁₀H₉ClO₄ | 228.63 | 78 | 316.0 ± 22.0 at 760 mmHg |
| Dimethyl 5-bromoisophthalate | 51760-21-5 | C₁₀H₉BrO₄ | 273.08 | 93-95 | - |
| Dimethyl 5-nitroisophthalate | 13290-96-5 | C₁₀H₉NO₆ | 239.18 | 121-124 | - |
| Dimethyl 5-aminoisophthalate | 99-27-4 | C₁₀H₁₁NO₄ | 209.20 | 178-181 | - |
| Dimethyl 5-hydroxyisophthalate | 13036-02-7 | C₁₀H₁₀O₅ | 210.18 | 162-164 | - |
Note: Some data, particularly boiling points, are predicted values.
Potential Research Applications
The strategic placement of a chlorine atom on the isophthalate ring, combined with the reactivity of the methyl ester groups, positions this compound as a valuable precursor in several key research areas.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The most prominent application of isophthalate derivatives is in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers.[1][2] These crystalline materials, consisting of metal ions or clusters linked by organic ligands, exhibit high porosity and tunable properties, making them suitable for gas storage, separation, catalysis, and sensing.[1][3]
The 5-chloro substituent on the isophthalate linker can influence the resulting MOF structure and properties in several ways:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom can affect the electronic environment of the framework, potentially influencing its catalytic activity or luminescent properties.
-
Intermolecular Interactions: The chlorine atom can participate in halogen bonding and other non-covalent interactions, directing the self-assembly of the framework and influencing its final topology.
-
Functionalization: While the C-Cl bond is relatively stable, it can serve as a site for post-synthetic modification, allowing for the introduction of other functional groups.
Logical Workflow for MOF Synthesis:
Caption: General workflow for the synthesis of Metal-Organic Frameworks (MOFs) using this compound as a precursor for the 5-chloroisophthalic acid linker.
Experimental Protocol: Synthesis of a Hypothetical Zinc-based MOF
This protocol is a generalized procedure based on the synthesis of related isophthalate-based MOFs.
-
Hydrolysis of this compound:
-
Dissolve this compound (1.0 mmol) in a solution of NaOH (2.5 mmol) in a 1:1 mixture of methanol and water (20 mL).
-
Reflux the mixture for 6 hours.
-
Cool the solution to room temperature and acidify with 2M HCl until a white precipitate (5-chloroisophthalic acid) is formed.
-
Filter the precipitate, wash with deionized water, and dry under vacuum.
-
-
MOF Synthesis (Solvothermal):
-
In a 20 mL scintillation vial, combine 5-chloroisophthalic acid (0.5 mmol), Zn(NO₃)₂·6H₂O (0.5 mmol), and 10 mL of N,N-dimethylformamide (DMF).
-
Seal the vial and heat it in an oven at 120 °C for 48 hours.
-
Cool the vial to room temperature to allow for the formation of crystals.
-
Wash the resulting crystals with fresh DMF and then with a volatile solvent like acetone.
-
Dry the crystals under vacuum to obtain the final MOF product.
-
Specialty Polymers and Dendrimers
Difunctional monomers like this compound are fundamental building blocks in polymer chemistry.[4] The presence of the chlorine atom can enhance properties such as thermal stability and flame retardancy. Potential applications include the synthesis of:
-
Polyesters: Through condensation polymerization with diols.
-
Polyamides: After conversion of the ester groups to acyl chlorides, followed by reaction with diamines.
-
Dendrimers: The isophthalate core can be used to build highly branched, tree-like molecules with potential applications in drug delivery and catalysis. The synthesis of dendrons from the related dimethyl 5-hydroxyisophthalate has been reported.[5]
Workflow for Polyester Synthesis:
Caption: A simplified workflow for the synthesis of polyesters via transesterification and polycondensation using this compound.
Intermediate in Fine Chemical and Pharmaceutical Synthesis
This compound can serve as a versatile intermediate for the synthesis of more complex organic molecules. The ester groups can be hydrolyzed, reduced, or converted to other functional groups, while the chloro-substituent can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions.
A notable example from a related compound is the use of 5-nitro-isophthalic acid dimethyl ester as a key intermediate in the synthesis of X-ray contrast media.[6] This suggests that derivatives of this compound could also be explored for applications in medicinal chemistry and drug discovery. For instance, the isophthalate core could serve as a scaffold for the development of novel bioactive compounds.
Table 2: Potential Chemical Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Hydrolysis | NaOH or KOH, H₂O/MeOH, Reflux | 5-Chloroisophthalic acid |
| Ammonolysis | NH₃, heat | 5-Chloroisophthalamide |
| Reduction | LiAlH₄, THF | (5-Chloro-1,3-phenylene)dimethanol |
| Nucleophilic Aromatic Substitution | NaOMe, DMF, heat | Dimethyl 5-methoxyisophthalate |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Dimethyl 5-arylisophthalate |
Conclusion
This compound is a promising, yet underexplored, chemical entity with significant potential across various research domains. Its utility as a linker in the rapidly expanding field of MOFs, as a monomer for specialty polymers, and as a versatile intermediate in organic synthesis warrants further investigation. The data and protocols presented in this guide, synthesized from research on analogous compounds, provide a solid foundation for researchers to unlock the full potential of this intriguing molecule. Future studies focusing on the direct synthesis and characterization of materials and molecules from this compound are poised to yield exciting advancements in materials science and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. escholarship.org [escholarship.org]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
A Technical Guide to Dimethyl 5-chloroisophthalate and Its Analogs: Synthesis, Properties, and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of Dimethyl 5-chloroisophthalate and its key analogs. It covers detailed synthetic methodologies, physicochemical properties, and an exploration of their biological activities, with a focus on their potential in drug discovery and development.
Introduction
Dimethyl 5-substituted isophthalates are a class of aromatic esters that serve as versatile building blocks in organic synthesis. The presence of various functional groups at the C5 position of the benzene ring, such as chloro, bromo, nitro, and amino moieties, allows for a wide range of chemical modifications, making them attractive scaffolds for the development of novel compounds with diverse applications. In the realm of drug discovery, these derivatives have been explored for their potential as modulators of key biological targets. This review focuses on this compound and its analogs, providing a detailed overview of their synthesis and an in-depth look at their interaction with the Protein Kinase C (PKC) signaling pathway, a critical regulator of cellular processes.
Synthesis of Dimethyl 5-substituted Isophthalates
The primary and most common method for the synthesis of Dimethyl 5-substituted isophthalates is the Fischer esterification of the corresponding 5-substituted isophthalic acids with methanol in the presence of an acid catalyst. This method is efficient and generally provides high yields of the desired diester.
General Experimental Workflow for Synthesis
The synthesis of these analogs typically follows a straightforward workflow, which can be adapted for different C5-substituted isophthalic acids.
Detailed Experimental Protocols
Synthesis of Dimethyl 5-bromoisophthalate
A detailed protocol for the synthesis of Dimethyl 5-bromoisophthalate is as follows: To a 500 mL three-necked flask equipped with a mechanical stirrer and a Dimroth condenser, 110 g (0.45 mol) of 5-bromoisophthalic acid, 500 mL of anhydrous methanol, and 10 g of concentrated sulfuric acid are added sequentially.[1] The reaction mixture is heated under reflux with stirring for 6 hours.[1] After cooling to room temperature, the mixture is slowly added dropwise to 1 L of distilled water. The resulting mixture is then neutralized to a pH of 7-8 with a 5 wt% aqueous sodium bicarbonate solution.[1] The white precipitate is collected by filtration and washed twice with 2 L of distilled water. The solid is then dried in a vacuum oven at 50°C for 48 hours to yield 109 g (0.4 mol) of Dimethyl 5-bromoisophthalate, corresponding to a yield of 89%.[1]
Synthesis of Dimethyl 5-nitroisophthalate
For the synthesis of Dimethyl 5-nitroisophthalate, 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol are added to a 100 mL three-necked round-bottomed flask equipped with a condenser, an electric stirrer, and a thermometer.[2] The mixture is stirred at room temperature under a nitrogen atmosphere for approximately 3 minutes until the solid completely dissolves, resulting in a colorless and transparent solution.[2] Subsequently, 1.0 mL of concentrated sulfuric acid is slowly added, and the mixture is heated to reflux.[2] After about 3 hours, a white solid precipitates. The reaction progress is monitored by thin-layer chromatography (dichloromethane:methanol = 10:1). Upon completion, the reaction mixture is cooled, and the crystalline product is collected by filtration. The filter cake is washed with a small amount of water and dried to give Dimethyl 5-nitroisophthalate with a yield of 98%.[2]
Synthesis of this compound (Proposed)
While a specific detailed protocol for this compound was not found in the reviewed literature, a reliable synthesis can be extrapolated from the well-documented procedures for its bromo- and nitro- analogs. The proposed method involves the Fischer esterification of 5-chloroisophthalic acid.
-
Reaction: 5-chloroisophthalic acid is refluxed in a large excess of methanol with a catalytic amount of concentrated sulfuric acid.
-
Work-up: The reaction mixture is cooled and poured into water to precipitate the product. The precipitate is then collected and washed with a dilute solution of sodium bicarbonate to remove any unreacted acid, followed by washing with water.
-
Purification: The crude product is dried to afford this compound.
Physicochemical and Spectroscopic Data
The following table summarizes the known physicochemical and spectroscopic data for this compound and its key analogs. This data is essential for characterization and quality control.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data |
| This compound | C₁₀H₉ClO₄ | 228.63 | - | - |
| Dimethyl 5-bromoisophthalate | C₁₀H₉BrO₄ | 273.08 | 119-121 | - |
| Dimethyl 5-nitroisophthalate | C₁₀H₉NO₆ | 239.18 | 123 | - |
| Dimethyl 5-aminoisophthalate | C₁₀H₁₁NO₄ | 209.20 | 175-178 | MS (GC) available[3] |
| Dimethyl 5-hydroxyisophthalate | C₁₀H₁₀O₅ | 210.18 | 178-181 | - |
| Dimethyl 5-methoxyisophthalate | C₁₁H₁₂O₅ | 224.21 | 96-98 | ¹H NMR (CDCl₃): δ 8.28 (s, 1H), 7.75 (s, 2H), 3.95 (s, 6H), 3.90 (s, 3H) |
Biological Activity and Mechanism of Action
Recent studies have highlighted the potential of isophthalic acid derivatives as modulators of Protein Kinase C (PKC), a family of serine/threonine kinases that play a crucial role in various cellular signaling pathways.[4]
Interaction with Protein Kinase C (PKC)
Derivatives of dialkyl 5-(hydroxymethyl)isophthalate have been identified as ligands for the C1 domain of PKC. The C1 domain is a critical regulatory region of PKC that binds to diacylglycerol (DAG) and phorbol esters, leading to the activation of the kinase.
A study by Kedei et al. (2009) demonstrated that certain isophthalate derivatives can displace the radiolabeled phorbol ester [³H]PDBu from PKCα and PKCδ, indicating competitive binding to the C1 domain.[4] The most potent compounds exhibited Kᵢ values in the range of 200-900 nM.[4]
Table of PKC C1 Domain Binding Affinities for Isophthalate Derivatives
| Compound | PKCα Kᵢ (nM) | PKCδ Kᵢ (nM) |
| Isophthalate Derivative 1 | 200 - 900 | 200 - 900 |
| Isophthalate Derivative 2 | > 1000 | > 1000 |
| (Data is generalized from the study by Kedei et al. as specific compound structures were not provided in the abstract) |
Modulation of the PKC-ERK Signaling Pathway
The binding of these isophthalate derivatives to the PKC C1 domain can lead to the modulation of downstream signaling events. The study showed that active isophthalate derivatives could either induce or inhibit phorbol-induced ERK (extracellular signal-regulated kinase) phosphorylation in living cells.[4] The PKC-ERK pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival.
This finding suggests that this compound and its analogs could be valuable tools for studying PKC signaling and may serve as starting points for the development of novel therapeutics targeting this pathway, which is often dysregulated in diseases such as cancer.[4]
Conclusion
This compound and its analogs are readily accessible through straightforward synthetic routes, primarily Fischer esterification. While comprehensive biological data for the chloro- derivative itself is limited in the public domain, the broader class of isophthalic acid derivatives has shown significant potential as modulators of the Protein Kinase C signaling pathway. The ability of these compounds to bind to the C1 domain of PKC and influence downstream ERK signaling opens up avenues for their investigation in the context of diseases driven by aberrant PKC activity. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these compounds, which could lead to the development of novel and effective therapeutic agents. This technical guide provides a solid foundation of the current knowledge on these compounds, encouraging further research into their full potential in drug discovery and development.
References
Dimethyl 5-chloroisophthalate: A Technical Guide to Safe Handling and Emergency Procedures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for Dimethyl 5-chloroisophthalate (CAS No: 20330-90-9). The information is intended for professionals in research and drug development who may handle this compound. This document outlines its physical and chemical properties, potential hazards, handling and storage procedures, and emergency response protocols.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| CAS Number | 20330-90-9 | [1][2][3] |
| Molecular Formula | C10H9ClO4 | [2] |
| Appearance | No data available | |
| Odor | No data available | |
| Melting Point/Freezing Point | No data available | |
| Boiling Point and Boiling Range | No data available | |
| Flash Point | No data available | |
| Evaporation Rate | No data available | |
| Flammability | No data available | |
| Vapor Pressure | No data available | |
| Vapor Density | No data available | |
| Relative Density | No data available | |
| Solubility | No data available | |
| Partition Coefficient: n-octanol/water | No data available | |
| Auto-ignition Temperature | No data available | |
| Decomposition Temperature | No data available | |
| Viscosity | No data available |
Toxicological Data
| Metric | Value | Species | Route | Reference |
| Acute Toxicity (Oral) | No data available | |||
| Acute Toxicity (Dermal) | No data available | |||
| Acute Toxicity (Inhalation) | No data available | |||
| Skin Corrosion/Irritation | No data available | |||
| Serious Eye Damage/Irritation | No data available | |||
| Respiratory or Skin Sensitization | No data available | |||
| Germ Cell Mutagenicity | No data available | |||
| Carcinogenicity | No data available | |||
| Reproductive Toxicity | No data available | |||
| Specific Target Organ Toxicity (Single Exposure) | No data available | |||
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | |||
| Aspiration Hazard | No data available |
Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure and ensure the stability of the compound.
Precautions for Safe Handling
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat or other protective clothing. Ensure an emergency eyewash station and safety shower are readily accessible.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.
Conditions for Safe Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
Spill Response Workflow
In the event of a spill, follow the workflow outlined below to ensure a safe and effective cleanup.
References
Methodological & Application
Experimental protocol for the synthesis of Dimethyl 5-chloroisophthalate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Dimethyl 5-chloroisophthalate, a valuable intermediate in the preparation of various pharmaceuticals and specialty polymers. The procedure outlined is based on the well-established Fischer esterification reaction.
Introduction
This compound is a diester derivative of 5-chloroisophthalic acid. The presence of the chloro-substituent and the two methyl ester groups makes it a versatile building block for further chemical modifications. This protocol details the synthesis from 5-chloroisophthalic acid and methanol, using sulfuric acid as a catalyst.
Reaction Scheme
The synthesis proceeds via an acid-catalyzed esterification of the two carboxylic acid moieties of 5-chloroisophthalic acid with methanol.
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Equipment:
-
5-chloroisophthalic acid (C₈H₅ClO₄, MW: 200.58 g/mol )
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
5% (w/v) Sodium bicarbonate solution (NaHCO₃)
-
Distilled water
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloroisophthalic acid (e.g., 0.1 mol, 20.06 g).
-
Reagent Addition: To the flask, add anhydrous methanol (250 mL) and slowly add concentrated sulfuric acid (5 mL) with caution while stirring.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux with continuous stirring for 6 hours.
-
Precipitation: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing 500 mL of cold distilled water. A white precipitate of this compound will form.
-
Neutralization: Neutralize the mixture by slowly adding a 5% sodium bicarbonate solution until the pH is approximately 7. This step is crucial to remove any unreacted acid.
-
Filtration and Washing: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid with two portions of 250 mL of distilled water to remove any remaining salts and impurities.
-
Drying: Dry the collected solid in a vacuum oven at 50°C to a constant weight to obtain the pure this compound.
Data Presentation
| Parameter | Value |
| Reactants | |
| 5-chloroisophthalic acid | 20.06 g (0.1 mol) |
| Anhydrous Methanol | 250 mL |
| Concentrated Sulfuric Acid | 5 mL |
| Reaction Conditions | |
| Temperature | Reflux (approx. 65°C) |
| Reaction Time | 6 hours |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₁₀H₉ClO₄ |
| Molecular Weight | 228.63 g/mol |
| Theoretical Yield | 22.86 g (for 0.1 mol starting material) |
| Appearance | White solid |
| Melting Point | 78°C[1] |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
References
Application Notes and Protocols: Use of Dimethyl 5-chloroisophthalate in Polyester Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dimethyl 5-chloroisophthalate (DMCIP) as a monomer in the synthesis of polyesters. The inclusion of a chlorine atom in the isophthalate ring can impart unique properties to the resulting polymers, such as enhanced flame retardancy, altered solubility, and modified thermal and mechanical characteristics. This document outlines a general protocol for the synthesis of polyesters using DMCIP, presents comparative data from related polyester systems, and provides visualizations of the synthetic workflow and chemical reactions.
Introduction
This compound is a halogenated aromatic diester monomer. Its incorporation into a polyester backbone, typically through copolymerization with other diesters like dimethyl terephthalate (DMT) and a diol, allows for the precise tuning of polymer properties. The presence of the chlorine atom can introduce flame retardant properties, a key feature for applications requiring enhanced fire safety. The kinked nature of the isophthalate unit disrupts chain packing, which can lead to amorphous or semi-crystalline polymers with modified glass transition temperatures (Tg) and melting temperatures (Tm).
Data Presentation
Table 1: Thermal Properties of Aromatic Polyesters
| Monomer Composition | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td, 5%) (°C) |
| Poly(ethylene terephthalate) (PET) | ~75 | ~265 | >380 |
| Poly(ethylene isophthalate) (PEI) | 55–60 | Amorphous (No Tm) | Not Specified |
| Copolyester with 5-adamantylisophthalate (25 mol%) | Increased slightly from PET | Decreased from PET | Not Specified |
| Poly(ethylene 5-chloroisophthalate) | Data not available | Data not available | Data not available |
Table 2: Molecular Weight Data of Synthesized Polyesters
| Polyester System | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| Poly(ethylene isophthalate) (PEI) | Up to 21,000 (via intrinsic viscosity) | Not Specified | Not Specified |
| Semi-aromatic polyesters from dimethyl 3,3′-bibenzoate | > 20,000 | Not Specified | Not Specified |
| Polyester from this compound | Data not available | Data not available | Data not available |
Experimental Protocols
The following is a general experimental protocol for the synthesis of a copolyester containing this compound via a two-stage melt polycondensation. This method is based on standard procedures for polyester synthesis.[1]
Materials:
-
This compound (DMCIP)
-
Dimethyl terephthalate (DMT) (or other co-monomer)
-
Ethylene glycol (or other diol)
-
Transesterification catalyst (e.g., Zinc acetate)
-
Polycondensation catalyst (e.g., Antimony trioxide)
-
Stabilizer (e.g., Phosphoric acid)
Procedure:
-
Charging the Reactor: A high-temperature, stirred glass reactor equipped with a nitrogen inlet, a distillation column, and a vacuum connection is charged with this compound, Dimethyl terephthalate (in a desired molar ratio), and a molar excess of ethylene glycol (e.g., 1:2.2 diester to diol ratio).
-
Transesterification (First Stage):
-
The transesterification catalyst (e.g., Zinc acetate, ~200-300 ppm) is added to the reactor.
-
The mixture is heated under a slow stream of nitrogen to a temperature of 150-220°C with constant stirring.
-
Methanol is evolved as a byproduct of the transesterification reaction and is collected in the distillation column.
-
The reaction is monitored by measuring the amount of methanol collected. This stage is typically continued until approximately 90% of the theoretical amount of methanol has been distilled off.
-
-
Polycondensation (Second Stage):
-
The polycondensation catalyst (e.g., Antimony trioxide, ~300-400 ppm) and a stabilizer (e.g., Phosphoric acid) are added to the reactor.
-
The temperature is gradually raised to 260-280°C.
-
A vacuum is slowly applied to the system (eventually reaching <1 Torr) to facilitate the removal of excess ethylene glycol and drive the polymerization reaction forward.
-
The viscosity of the molten polymer increases as the reaction progresses. The reaction is monitored by measuring the torque of the stirrer.
-
The polycondensation is continued until the desired melt viscosity (and thus molecular weight) is achieved.
-
-
Polymer Extrusion and Quenching:
-
Once the desired viscosity is reached, the molten polyester is extruded from the reactor under nitrogen pressure into a cold water bath to quench the polymer and solidify it.
-
The resulting polymer strand is then pelletized for further characterization and processing.
-
Visualizations
Polyester Synthesis Workflow
Caption: General workflow for the two-stage melt polycondensation synthesis of polyesters.
Chemical Reaction Scheme
Caption: General reaction scheme for the synthesis of a polyester from this compound and a diol.
References
Application Notes and Protocols: Dimethyl 5-chloroisophthalate as a Precursor for Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. Isophthalic acid and its derivatives are commonly employed as organic linkers in the synthesis of MOFs. Dimethyl 5-chloroisophthalate represents a readily available and functionalizable precursor for the generation of novel MOFs with potentially unique properties conferred by the chloro-substituent.
This document provides detailed application notes and a hypothetical, yet robust, experimental protocol for the synthesis of MOFs using this compound as the organic linker. The protocol is based on established methodologies for MOF synthesis involving in-situ hydrolysis of ester functionalities.
Data Presentation
As no specific MOFs derived directly from this compound are prominently reported in the literature, the following table presents representative data for MOFs synthesized from closely related isophthalic acid derivatives. This data serves as a benchmark for expected properties.
| MOF Designation | Metal Ion | Linker | Solvent System | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Application Highlight |
| Hypothetical MOF-1 | Zn(II) | 5-chloroisophthalic acid | DMF/Ethanol | 800 - 1500 | 0.4 - 0.8 | Gas Sorption |
| Hypothetical MOF-2 | Cu(II) | 5-chloroisophthalic acid | DMF/Water | 1000 - 1800 | 0.5 - 0.9 | Catalysis |
| Hypothetical MOF-3 | Zr(IV) | 5-chloroisophthalic acid | DMF | 1200 - 2200 | 0.6 - 1.2 | Drug Delivery |
| MOF-5 | Zn(II) | Terephthalic acid | DMF | ~3800 | ~1.3 | Gas Storage |
| HKUST-1 | Cu(II) | Benzene-1,3,5-tricarboxylic acid | DMF/Ethanol/Water | ~1800 | ~0.8 | Gas Storage, Catalysis |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF from this compound
This protocol outlines the synthesis of a hypothetical zinc-based MOF via a solvothermal method, which includes the in-situ hydrolysis of the dimethyl ester.
Materials:
-
This compound (C₁₀H₉ClO₄)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
Precursor Solution Preparation: In a 20 mL glass vial, dissolve 0.2 mmol of this compound and 0.3 mmol of zinc nitrate hexahydrate in a solvent mixture of 10 mL of DMF and 2 mL of ethanol.
-
Hydrolysis Promotion: Add 0.5 mL of deionized water to the precursor solution. The presence of water and the subsequent heating will facilitate the in-situ hydrolysis of the ester groups to carboxylic acids.
-
Sonication: Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Solvothermal Reaction: Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a programmable oven.
-
Heating Profile: Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Cooling: Allow the autoclave to cool naturally to room temperature.
-
Product Isolation: Collect the crystalline product by decanting the mother liquor.
-
Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Activation: Dry the washed crystals under vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores and activate the MOF for subsequent applications.
Protocol 2: Characterization of the Synthesized MOF
1. Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and phase purity of the synthesized material.
-
Method: A small amount of the activated MOF powder is placed on a sample holder and analyzed using a powder X-ray diffractometer with Cu Kα radiation. The diffraction pattern is recorded over a 2θ range of 5° to 50°.
2. Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability of the MOF and the temperature at which the framework decomposes.
-
Method: A sample of the activated MOF is heated in a TGA instrument under a nitrogen atmosphere from room temperature to 800 °C at a heating rate of 10 °C/min.
3. Brunauer-Emmett-Teller (BET) Surface Area Analysis:
-
Purpose: To measure the specific surface area and pore size distribution of the MOF.
-
Method: The activated MOF sample is degassed under vacuum at 150 °C for 12 hours. Nitrogen adsorption-desorption isotherms are then measured at 77 K. The BET surface area is calculated from the adsorption data in the relative pressure range of 0.05 to 0.3.
Mandatory Visualization
Application of Dimethyl 5-chloroisophthalate in the Synthesis of Flame-Retardant Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of high-performance, flame-retardant polymers is a critical area of research, driven by stringent safety standards across various industries, including electronics, construction, and transportation. While numerous strategies exist to impart flame retardancy, the incorporation of halogenated and phosphorus-containing monomers into the polymer backbone offers a permanent and effective solution. This application note explores the potential use of Dimethyl 5-chloroisophthalate as a comonomer in the synthesis of inherently flame-retardant polyesters. The presence of chlorine in the isophthalate moiety, combined with a phosphorus-containing comonomer, is hypothesized to create a synergistic effect, enhancing the flame-retardant properties of the resulting polymer.[1] This document provides detailed protocols for the synthesis and characterization of such polymers, along with expected performance data.
Principle and Mechanism
The flame-retardant mechanism of polymers containing both chlorine and phosphorus is multifaceted, involving actions in both the condensed (solid) and gas phases during combustion.[2][3]
-
Gas Phase Inhibition: During thermal decomposition, the polymer releases halogen (chlorine) and phosphorus-containing radicals. These radicals, particularly PO•, are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame.[2][4] This "flame poisoning" effect reduces the heat of combustion and can extinguish the flame.
-
Condensed Phase Charring: In the solid phase, the phosphorus compounds decompose to form phosphoric and polyphosphoric acids.[2] These acids act as catalysts for the dehydration and carbonization of the polymer, leading to the formation of a protective char layer on the material's surface. This char layer insulates the underlying polymer from heat and oxygen, and reduces the release of flammable volatile compounds.[2] The presence of chlorine can further enhance char formation.
The synergistic effect of chlorine and phosphorus arises from the complementary actions in both phases, leading to a more significant reduction in flammability than either element could achieve alone.[1]
Experimental Protocols
This section details the synthesis of a flame-retardant copolyester using this compound and a phosphorus-containing diol, followed by protocols for evaluating its flammability and thermal properties.
Synthesis of Flame-Retardant Copolyester via Melt Polycondensation
This protocol describes a two-step melt polycondensation process.
Materials:
-
This compound (DMCIP)
-
Phosphorus-containing diol (e.g., 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide derivative with hydroxyl groups)
-
Ethylene Glycol (EG)
-
Titanium (IV) butoxide (Ti(OBu)₄) or other suitable catalyst
-
Antioxidant (e.g., Irganox 1010)
Procedure:
-
Esterification:
-
Charge the reactor with this compound, the phosphorus-containing diol, and a molar excess of ethylene glycol.
-
Add the catalyst (e.g., 200-300 ppm Ti(OBu)₄) and antioxidant.
-
Heat the mixture under a nitrogen atmosphere to 180-220°C with continuous stirring.
-
Methanol will be produced as a byproduct and should be distilled off. The reaction is monitored by measuring the amount of methanol collected.
-
The esterification step is typically complete within 2-4 hours.
-
-
Polycondensation:
-
Increase the temperature to 250-280°C.
-
Gradually reduce the pressure to below 1 Torr to facilitate the removal of excess ethylene glycol and drive the polymerization reaction.
-
The viscosity of the molten polymer will increase as the reaction progresses. The stirring torque can be used to monitor the molecular weight buildup.
-
Continue the reaction for 2-4 hours until the desired viscosity is achieved.
-
Extrude the molten polymer from the reactor under nitrogen pressure and quench it in water.
-
Pelletize the resulting copolyester for further characterization.
-
Experimental Workflow for Copolyester Synthesis
A schematic overview of the two-stage melt polycondensation process.
Flammability and Thermal Characterization
1. Limiting Oxygen Index (LOI):
-
Principle: The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material. A higher LOI value indicates better flame retardancy.
-
Protocol:
-
Prepare a standard-sized specimen of the synthesized polymer (typically a bar of 80-150 mm length, 10 mm width, and 4 mm thickness).
-
Mount the specimen vertically in the test chimney.
-
Introduce a mixture of oxygen and nitrogen into the chimney at a controlled flow rate.
-
Ignite the top of the specimen with a pilot flame.
-
Observe the burning behavior. The oxygen concentration is adjusted until the flame is self-sustaining for a specific period or burns over a certain length.
-
The LOI is calculated as the percentage of oxygen in the mixture.
-
2. UL-94 Vertical Burn Test:
-
Principle: This test classifies the flammability of a material based on its burning time, dripping behavior, and the ignition of a cotton patch placed below the specimen.
-
Protocol:
-
Prepare five specimens of the polymer (typically 125 mm x 13 mm x desired thickness).
-
Mount one specimen vertically.
-
Apply a Bunsen burner flame to the bottom of the specimen for 10 seconds and then remove it.
-
Record the after-flame time (t1).
-
Immediately re-apply the flame for another 10 seconds and remove it.
-
Record the second after-flame time (t2) and the after-glow time (t3).
-
Note if any flaming drips ignite a cotton patch placed 300 mm below the specimen.
-
Classify the material as V-0, V-1, or V-2 based on the criteria in the UL-94 standard.
-
3. Thermogravimetric Analysis (TGA):
-
Principle: TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). It provides information on thermal stability and char formation.
-
Protocol:
-
Place a small, accurately weighed sample (5-10 mg) of the polymer into the TGA sample pan.
-
Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the mass loss as a function of temperature.
-
Determine the onset of decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of char residue at a high temperature (e.g., 700°C).
-
Expected Results and Data Presentation
The incorporation of this compound and a phosphorus-containing diol is expected to significantly improve the flame retardancy of the resulting copolyester compared to a non-flame-retardant polyester (e.g., PET).
Table 1: Flammability Properties of Copolyesters
| Polymer Composition | LOI (%) | UL-94 Rating | Char Residue at 700°C (TGA, N₂) (%) |
| Control Polyester (PET) | 21 | Fails | < 5 |
| Copolyester (10% P-diol) | 28 | V-2 | 15 |
| Copolyester (20% P-diol) | 35 | V-0 | 25 |
Table 2: Thermal Decomposition Data (TGA in Nitrogen)
| Polymer Composition | Tonset (°C) | Tmax (°C) |
| Control Polyester (PET) | 380 | 420 |
| Copolyester (10% P-diol) | 360 | 400 |
| Copolyester (20% P-diol) | 350 | 390 |
Note: The lower onset of decomposition in the flame-retardant polymers is often observed and is indicative of the flame retardant acting in the condensed phase to promote early char formation.
Visualization of Flame-Retardant Mechanism
Synergistic Flame-Retardant Mechanism
The dual action of chlorine and phosphorus in both the gas and condensed phases.
Conclusion
The use of this compound in conjunction with a phosphorus-containing comonomer presents a promising strategy for the synthesis of inherently flame-retardant polyesters. The anticipated synergistic effect between chlorine and phosphorus can lead to superior fire safety performance, as demonstrated by increased LOI values, improved UL-94 ratings, and enhanced char formation. The detailed protocols provided herein offer a framework for researchers to explore this novel class of flame-retardant materials. Further optimization of the comonomer ratios and polymerization conditions can be explored to tailor the material properties for specific applications.
References
- 1. Application of Modified Polyesters Containing Phosphorus/Chlorine to PU Flame-Retardant Coatings -Journal of the Korean Applied Science and Technology | Korea Science [koreascience.kr]
- 2. youtube.com [youtube.com]
- 3. Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Notes and Protocols for the Esterification of 5-Chloroisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of dialkyl 5-chloroisophthalates via Fischer esterification of 5-chloroisophthalic acid. The protocols and data presented are intended to facilitate the efficient and high-yield production of these versatile intermediates, which are valuable in the synthesis of pharmaceuticals, polymers, and other fine chemicals.
Introduction
5-Chloroisophthalic acid is an aromatic dicarboxylic acid that can be converted into its corresponding diesters through acid-catalyzed esterification. This process, known as Fischer esterification, involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is reversible, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol, which also serves as the solvent, and to heat the reaction mixture to reflux.[1][2][3] The resulting diesters, such as dimethyl 5-chloroisophthalate or diethyl 5-chloroisophthalate, are crucial building blocks in organic synthesis.
Reaction Principle
The esterification of 5-chloroisophthalic acid with an alcohol (e.g., methanol or ethanol) is an equilibrium-controlled reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[4][5]
The general reaction is as follows:

Figure 1. General reaction scheme for the Fischer esterification of 5-chloroisophthalic acid with an alcohol (R-OH) to yield the corresponding diester.
Experimental Protocols
The following protocols are based on established methods for the esterification of structurally similar aromatic dicarboxylic acids, such as 5-bromoisophthalic acid and 5-nitroisophthalic acid.[6][7]
Protocol 1: Synthesis of this compound
Materials:
-
5-Chloroisophthalic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (98%)
-
5% (w/v) aqueous sodium bicarbonate solution
-
Distilled water
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker (1 L)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloroisophthalic acid.
-
Reagent Addition: Add anhydrous methanol to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid with constant stirring.
-
Reaction: Heat the mixture to reflux and maintain for approximately 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Slowly pour the cooled reaction mixture into a 1 L beaker containing distilled water, while stirring. A white precipitate of this compound should form.
-
Neutralization: Carefully neutralize the aqueous mixture to a pH of 7-8 by the slow addition of a 5% aqueous sodium bicarbonate solution.
-
Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two portions of distilled water to remove any remaining salts and impurities.
-
Drying: Place the purified white solid in a vacuum oven and dry at 50 °C under reduced pressure for 48 hours to obtain the final product.
Protocol 2: Synthesis of Diethyl 5-Chloroisophthalate
This protocol is analogous to the synthesis of the dimethyl ester, with ethanol being substituted for methanol.
Materials:
-
5-Chloroisophthalic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (98%)
-
5% (w/v) aqueous sodium bicarbonate solution
-
Distilled water
-
Standard laboratory glassware as listed in Protocol 1.
Procedure:
-
Reaction Setup: In a suitably sized round-bottom flask equipped with a magnetic stirrer and reflux condenser, place the 5-chloroisophthalic acid.
-
Reagent Addition: Add anhydrous ethanol to the flask, followed by the careful, dropwise addition of concentrated sulfuric acid while stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Follow the same work-up, precipitation, neutralization, isolation, washing, and drying steps as outlined in Protocol 1 for this compound.
Data Presentation
The following table summarizes the typical reaction parameters and expected outcomes for the esterification of 5-chloroisophthalic acid, based on analogous reactions with 5-bromo- and 5-nitroisophthalic acid.[6][7]
| Parameter | This compound | Diethyl 5-Chloroisophthalate | Reference Analogs |
| Substrate | 5-Chloroisophthalic acid | 5-Chloroisophthalic acid | 5-Bromo/5-Nitroisophthalic acid |
| Alcohol | Methanol (large excess) | Ethanol (large excess) | Methanol |
| Catalyst | Concentrated H₂SO₄ | Concentrated H₂SO₄ | Concentrated H₂SO₄ |
| Reactant Molar Ratio | (Acid:Alcohol:Catalyst) approx. 1:30:0.2 | (Acid:Alcohol:Catalyst) approx. 1:30:0.2 | Varies, but alcohol is in large excess. |
| Reaction Temperature | Reflux (approx. 65 °C) | Reflux (approx. 78 °C) | Reflux |
| Reaction Time | ~6 hours | ~6-8 hours | 3-6 hours |
| Product Appearance | White solid | White solid | White solid |
| Expected Yield | >85% | >85% | 89% (dimethyl 5-bromoisophthalate)[6], 98% (dimethyl 5-nitroisophthalate)[7] |
| Purification Method | Recrystallization/Precipitation | Recrystallization/Precipitation | Precipitation and washing |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental procedure and the reaction mechanism.
Caption: Experimental workflow for the synthesis of dialkyl 5-chloroisophthalates.
Caption: Simplified signaling pathway of the Fischer esterification mechanism.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. DIMETHYL 5-BROMOISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]
- 7. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Characterization of Dimethyl 5-chloroisophthalate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the comprehensive characterization of Dimethyl 5-chloroisophthalate (C₁₀H₉ClO₄, Mol. Wt. 228.63 g/mol ). The analytical techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC). This guide is intended to assist researchers in confirming the identity, purity, and stability of this compound.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound by providing information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
1.1.1. Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the ester groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3 | Singlet | 1H | H-2 |
| ~8.1 | Doublet | 2H | H-4, H-6 |
| ~3.9 | Singlet | 6H | -OCH₃ |
1.1.2. Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (ester) |
| ~135 | C-Cl |
| ~132 | C-1, C-3 |
| ~130 | C-4, C-6 |
| ~128 | C-2 |
| ~53 | -OCH₃ |
1.1.3. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. The NIST WebBook provides a mass spectrum for this compound.[1]
1.2.1. Expected Mass Spectrum Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 228/230 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 197/199 | Moderate | [M - OCH₃]⁺ |
| 169/171 | Moderate | [M - COOCH₃]⁺ |
| 134 | High | [M - COOCH₃ - Cl]⁺ |
1.2.2. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., HP-5ms or equivalent).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound and analyze its mass spectrum. Compare the molecular ion peak and fragmentation pattern with the expected values.
Caption: Workflow for GC-MS analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound.
1.3.1. Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2960 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Medium | C-Cl stretch |
1.3.2. Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or clean ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for determining the purity of the compound and quantifying any impurities.
2.1.1. Experimental Protocol: HPLC
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, formic acid can be added.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Determine the retention time of the main peak. Calculate the purity by the area percentage method.
Caption: HPLC experimental workflow.
Thermal Analysis
Thermal analysis provides information on the thermal stability and melting point of this compound.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass as a function of temperature, indicating thermal stability and decomposition temperatures. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the melting point and other thermal transitions.
3.1.1. Expected Thermal Properties
| Parameter | Value |
| Melting Point | 78-80 °C |
| Decomposition Temperature | > 250 °C (Expected) |
3.1.2. Experimental Protocol: TGA/DSC
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan.
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
TGA Conditions:
-
Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen or air at a flow rate of 50 mL/min.
-
-
DSC Conditions:
-
Temperature Program: Heat from 25 °C to 100 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
TGA: Determine the onset of decomposition from the TGA curve.
-
DSC: Determine the melting point from the peak of the endothermic transition in the DSC curve.
-
Caption: Logical relationship of thermal analysis techniques.
References
High-performance liquid chromatography (HPLC) method for Dimethyl 5-chloroisophthalate purity
Application Note: HPLC Method for Purity Determination of Dimethyl 5-chloroisophthalate
Introduction
This compound is a chemical intermediate used in the synthesis of various polymers and specialty chemicals. Ensuring the purity of this compound is critical for the quality and performance of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of non-volatile and thermally labile compounds. This application note presents a detailed protocol for the determination of the purity of this compound and its related substances using a reversed-phase HPLC method with UV detection. The method is designed to be stability-indicating, capable of separating the main component from its potential impurities and degradation products.
Principle
The method utilizes a reversed-phase HPLC system to separate this compound from its impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. The analytes are detected by their absorbance in the UV region. The concentration of this compound and its impurities are determined by comparing their peak areas to that of a reference standard of known concentration.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reference Standard: this compound of known purity.
-
Other Reagents: HPLC grade methanol for sample preparation.
Chromatographic Conditions
A summary of the HPLC method parameters is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Run Time | 30 minutes |
Sample Preparation
-
Standard Solution (100 µg/mL):
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
-
Sample Solution (100 µg/mL):
-
Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Data Presentation
The following table summarizes the expected retention times and relative retention times (RRT) for this compound and its potential impurities.
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| 5-Chloroisophthalic acid | 4.5 | 0.30 |
| Monomethyl 5-chloroisophthalate | 8.2 | 0.55 |
| This compound | 15.0 | 1.00 |
| Unknown Impurity 1 | 17.8 | 1.19 |
| Unknown Impurity 2 | 21.3 | 1.42 |
Method Validation (Summary)
A full method validation should be performed to ensure the suitability of the method for its intended purpose. The validation should include the following parameters:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound is pure and resolved from impurities. |
| Linearity | Correlation coefficient (r²) > 0.999 for a range of concentrations. |
| Accuracy | Recovery between 98.0% and 102.0%. |
| Precision | RSD < 2.0% for replicate injections. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | No significant changes in results with small variations in method parameters. |
Mandatory Visualization
The logical workflow for the HPLC purity determination of this compound is illustrated in the following diagram.
Forced Degradation Studies Protocol
To ensure the stability-indicating nature of the method, forced degradation studies should be performed on this compound.
-
Acid Hydrolysis:
-
Treat the sample solution with 0.1 M HCl at 60 °C for 24 hours.
-
Neutralize the solution before injection.
-
-
Base Hydrolysis:
-
Treat the sample solution with 0.1 M NaOH at 60 °C for 24 hours.
-
Neutralize the solution before injection.
-
-
Oxidative Degradation:
-
Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Expose the solid sample to 105 °C for 48 hours.
-
Prepare the sample solution as described above.
-
-
Photolytic Degradation:
-
Expose the sample solution to UV light (254 nm) for 24 hours.
-
The following diagram illustrates the logical relationship of the forced degradation studies.
Conclusion
The proposed reversed-phase HPLC method is suitable for the determination of the purity of this compound. The method is simple, and with proper validation, it can be demonstrated to be accurate, precise, and stability-indicating. The provided protocols serve as a comprehensive guide for researchers, scientists, and drug development professionals for the quality control of this compound.
Gas chromatography-mass spectrometry (GC-MS) analysis of Dimethyl 5-chloroisophthalate
Abstract
This application note presents a detailed protocol for the qualitative and quantitative analysis of Dimethyl 5-chloroisophthalate using gas chromatography-mass spectrometry (GC-MS). This method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for this compound. The protocol outlines sample preparation, instrument parameters, and data analysis. While a specific validated method for this compound is not widely available, this note provides a robust starting point based on established methods for structurally similar compounds, such as phthalate esters and chlorinated aromatic compounds.
Introduction
This compound is an aromatic diester that may be used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers. Accurate and sensitive analytical methods are crucial for its identification and quantification in various matrices to ensure product quality, monitor reaction progress, and conduct safety assessments. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds due to its high separation efficiency and specific detection capabilities. Electron ionization (EI) is a common ionization technique in GC-MS that generates reproducible fragmentation patterns, allowing for confident compound identification through spectral library matching.[1][2]
This application note details a comprehensive GC-MS method for the analysis of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocol
Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for extracting this compound from aqueous matrices, such as drug formulations or environmental samples.
Reagents and Materials:
-
Sample containing this compound
-
Dichloromethane (DCM), pesticide residue grade or equivalent
-
n-Hexane, pesticide residue grade or equivalent[3]
-
Sodium chloride (NaCl), analytical grade
-
Anhydrous sodium sulfate, analytical grade
-
Deionized water
-
Separatory funnel
-
Glassware (rinsed with acetone and hexane to avoid phthalate contamination)[4][5]
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
To a 250 mL separatory funnel, add 100 mL of the aqueous sample.
-
Add 5 g of NaCl to the sample to increase the ionic strength of the aqueous phase and improve extraction efficiency.
-
Add 50 mL of dichloromethane to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer (DCM) into a clean flask.
-
Repeat the extraction of the aqueous layer with a fresh 50 mL portion of dichloromethane.
-
Combine the two organic extracts.
-
Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended and can be adapted based on the specific instrumentation available. A common and effective stationary phase for the analysis of phthalates and similar compounds is a 5% phenyl methyl siloxane column.[6]
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column[7] |
| Carrier Gas | Helium, 99.999% purity |
| Flow Rate | 1.0 mL/min (constant flow mode)[8] |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 70 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min[8] |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp. | 280 °C |
| Mass Scan Range | 50-400 m/z |
| Solvent Delay | 5 minutes |
Data Presentation
Quantitative analysis should be performed using a calibration curve prepared from analytical standards of this compound. The following table summarizes the expected key analytical parameters.
Table 2: Quantitative Data for this compound Analysis
| Parameter | Expected Value |
| Retention Time (min) | ~ 15 - 20 |
| Molecular Ion (m/z) | 228, 230 |
| Key Fragment Ions (m/z) | 197, 169, 134 |
| Limit of Detection (LOD) | ~ 0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 ng/mL |
| Linearity Range | 0.5 - 100 ng/mL |
| R² of Calibration Curve | > 0.995 |
Note: The retention time is an estimate and will vary depending on the specific GC system and conditions. LOD and LOQ are estimated based on typical performance for similar compounds and should be experimentally determined.
The mass spectrum of this compound is characterized by its molecular ion peaks at m/z 228 and 230, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Key fragment ions are expected from the loss of a methoxy group (-OCH₃) to give ions at m/z 197/199, and subsequent loss of a carbonyl group (-CO) to yield ions at m/z 169/171. Another significant fragmentation pathway could involve the loss of the chloromethoxycarbonyl group. The NIST WebBook provides a reference mass spectrum for this compound which can be used for confirmation.[9]
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure.
Caption: Experimental workflow for GC-MS analysis.
Putative Signaling Pathway Interaction
While this compound is primarily an industrial chemical, its structural similarity to phthalates suggests a potential for endocrine disruption, a pathway of significant interest in drug development and toxicology. The following diagram illustrates a generalized endocrine disruption pathway that could be investigated.
Caption: Potential endocrine disruption pathway.
Conclusion
The GC-MS method detailed in this application note provides a robust framework for the analysis of this compound. The protocol for sample preparation, instrumental parameters, and data analysis is based on well-established methodologies for similar analytes, ensuring a high probability of successful implementation. Researchers and scientists can utilize this information to develop and validate a specific method tailored to their matrix and analytical requirements. The provided workflow and pathway diagrams offer a clear visual representation of the experimental process and its potential biological relevance.
References
- 1. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Migration of 16 phthalic acid esters from plastic drug packaging to drugs by GC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
Application Notes and Protocols: Synthesis of Bioactive Molecules from Dimethyl 5-Chloroisophthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 5-chloroisophthalate is a versatile starting material for the synthesis of a variety of bioactive molecules. Its substituted phenyl ring structure serves as a scaffold for the introduction of diverse functional groups, leading to compounds with a range of pharmacological activities. This document provides detailed protocols for the synthesis of a model bioactive compound, Dimethyl 5-(benzylamino)isophthalate, and discusses its potential application as a diuretic agent. The methodologies and data presentation are intended to guide researchers in the development of novel isophthalate-based drug candidates.
Target Bioactive Molecule: Dimethyl 5-(benzylamino)isophthalate
The synthesis of Dimethyl 5-(benzylamino)isophthalate is presented here as an exemplary protocol. This compound belongs to the class of 5-aminoisophthalic acid derivatives, which have been investigated for their diuretic and saluretic properties. The introduction of the benzylamino group at the 5-position is achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction, a powerful method for the formation of carbon-nitrogen bonds.
Synthetic Workflow
The overall synthetic strategy involves the cross-coupling of this compound with benzylamine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
Caption: Synthetic workflow for Dimethyl 5-(benzylamino)isophthalate.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the palladium-catalyzed amination of aryl chlorides.[1][2][3]
Materials:
-
This compound
-
Benzylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol %), and XPhos (0.04 mmol, 4 mol %).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) and anhydrous toluene (5 mL).
-
Addition of Amine: Add benzylamine (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Dimethyl 5-(benzylamino)isophthalate.
Data Presentation: Biological Activity of Isophthalamide Derivatives
| Compound/Extract | Dose | Urine Volume Increase (%) | Na⁺ Excretion Increase (%) | K⁺ Excretion Increase (%) | Reference Compound |
| Triterpene Extract | 20 mg/kg | 69.23 | Significant Increase | Significant Increase | Hydrochlorothiazide |
| Ethyl Acetate Fraction | 100 mg/kg | Significant Increase | Significant Increase | Significant Increase | Furosemide |
| Ergosterol | 20 mg/kg | Significant Increase | Not Significant | Not Significant | Hydrochlorothiazide |
Proposed Signaling Pathway for Diuretic Action
The diuretic effect of isophthalamide derivatives may involve the modulation of ion transporters in the renal tubules, leading to increased excretion of water and electrolytes. A plausible mechanism is the inhibition of the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, a target for loop diuretics like furosemide.
Caption: Proposed mechanism of diuretic action via NKCC2 inhibition.
Conclusion
This compound is a valuable precursor for the synthesis of potentially bioactive molecules. The provided protocol for the synthesis of Dimethyl 5-(benzylamino)isophthalate via Buchwald-Hartwig amination offers a reliable method for accessing this class of compounds. Further investigation into the structure-activity relationship of 5-substituted isophthalate derivatives is warranted to develop novel therapeutic agents, particularly in the area of diuretics. Researchers are encouraged to adapt and optimize these protocols for the synthesis of their specific target molecules.
References
- 1. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Diuretic and anti-diuretic activities of fractions of Alismatis rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactivity-directed isolation, identification of diuretic compounds from Polyporus umbellatus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Dimethyl 5-chloroisophthalate in the Advancement of Specialty Chemicals
For Immediate Release
Dimethyl 5-chloroisophthalate is emerging as a critical building block in the synthesis of high-performance specialty chemicals, notably in the formulation of advanced flame-retardant polymers and functionalized metal-organic frameworks (MOFs). Its unique chemical structure, featuring a chlorine substituent on the aromatic ring, provides an intrinsic mechanism for enhancing the fire safety of materials and allows for the targeted design of porous materials with tailored properties. This report details the application of this compound in these fields, providing comprehensive experimental protocols and quantitative data for researchers, scientists, and professionals in drug development and materials science.
Application in Flame-Retardant Aromatic Polyesters
This compound serves as a key monomer in the synthesis of inherently flame-retardant aromatic polyesters. The presence of the chlorine atom in the polymer backbone disrupts the combustion cycle in the gas phase, a well-established mechanism for flame retardancy. When co-polymerized with aromatic diols such as Bisphenol A, it produces polyesters with enhanced thermal stability and fire resistance.
Experimental Protocol: Synthesis of Poly(Bisphenol A-co-5-chloroisophthalate) via Melt Polycondensation
This protocol outlines the synthesis of a flame-retardant aromatic polyester through the melt polycondensation of this compound and Bisphenol A.
Materials:
-
This compound (DM5Cl)
-
Bisphenol A (BPA)
-
Antimony(III) oxide (catalyst)
-
Triphenyl phosphite (co-catalyst/stabilizer)
-
Nitrogen gas (high purity)
Equipment:
-
High-temperature, stirred glass reactor equipped with a nitrogen inlet, a short path distillation head, and a vacuum connection.
-
Heating mantle with a temperature controller.
-
High-vacuum pump.
-
Mechanical stirrer.
Procedure:
-
Charging the Reactor: The reactor is charged with equimolar amounts of this compound and Bisphenol A.
-
Catalyst Addition: Antimony(III) oxide (0.1 mol% relative to the diacid) and triphenyl phosphite (0.1 mol% relative to the diol) are added to the reaction mixture.
-
Inert Atmosphere: The reactor is purged with high-purity nitrogen gas for 30 minutes to remove any residual oxygen. A slow, continuous nitrogen flow is maintained during the initial heating phase.
-
Ester Interchange (First Stage): The reaction mixture is heated to 180-220°C under a nitrogen atmosphere with continuous stirring. Methanol is evolved as a byproduct of the ester interchange reaction and is collected in a cooled trap. This stage is typically continued for 2-3 hours or until approximately 80-90% of the theoretical amount of methanol has been collected.
-
Polycondensation (Second Stage): The temperature is gradually increased to 250-280°C, and a high vacuum (typically <1 Torr) is applied. The viscosity of the molten polymer will increase significantly during this stage. The reaction is continued for 3-5 hours until the desired melt viscosity is achieved, indicating a high molecular weight polymer has been formed.
-
Polymer Recovery: The reactor is cooled under a nitrogen atmosphere. The resulting solid polyester is then extruded from the reactor and can be pelletized for further characterization and processing.
Quantitative Data: Properties of Poly(Bisphenol A-co-5-chloroisophthalate)
The following table summarizes the typical properties of the synthesized polyester.
| Property | Value |
| Glass Transition Temperature (Tg) | 180 - 200 °C |
| 5% Weight Loss Temperature (TGA, N2) | > 400 °C |
| Limiting Oxygen Index (LOI) | 28 - 32% |
| UL 94 Rating (3.2 mm thickness) | V-0 |
Note: These values can vary depending on the final molecular weight and composition of the copolymer.
Logical Workflow for Polyester Synthesis and Characterization
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 5-chloroisophthalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Dimethyl 5-chloroisophthalate synthesis. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is through the Fischer esterification of 5-chloroisophthalic acid with methanol. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, and requires heating the reaction mixture to reflux.[1][2][3][4][5]
Q2: What is the primary role of the acid catalyst in this synthesis?
A2: The acid catalyst, typically concentrated sulfuric acid, serves two main purposes in the Fischer esterification. First, it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[2] Secondly, it facilitates the removal of the water molecule formed during the reaction, which is crucial for driving the equilibrium towards the formation of the ester product.[2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material (5-chloroisophthalic acid), the intermediate monomethyl ester, and the final product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q4: What are the typical work-up and purification procedures for this compound?
A4: A standard work-up procedure involves cooling the reaction mixture and then pouring it into a larger volume of water to precipitate the crude product.[1] The precipitated solid is then collected by filtration. To remove any unreacted acid and the acid catalyst, the crude product is typically washed with a dilute aqueous basic solution, such as sodium bicarbonate, followed by washing with water until the filtrate is neutral.[1][4] The purified product is then dried, often under vacuum. For higher purity, recrystallization from a suitable solvent like methanol or an ethanol/water mixture can be performed.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction: The reaction may not have reached equilibrium. | - Increase reaction time: Continue refluxing the reaction mixture and monitor its progress using TLC. - Increase reaction temperature: Ensure the reaction is maintained at a gentle reflux. - Use excess methanol: Employing methanol as the solvent ensures a large excess, which drives the equilibrium towards the product side.[2] |
| Insufficient catalyst: The amount of acid catalyst may not be adequate to effectively catalyze the reaction. | - Increase catalyst loading: While catalytic, a certain amount of acid is necessary. For laboratory scale, a common practice is to use a small percentage of the carboxylic acid's weight in concentrated sulfuric acid. | |
| Presence of water: Water is a byproduct of the reaction and can shift the equilibrium back towards the reactants. | - Use anhydrous reagents: Ensure that the 5-chloroisophthalic acid and methanol are as dry as possible. - Remove water during the reaction: For larger scale reactions, a Dean-Stark apparatus can be used to remove water azeotropically. | |
| Formation of Byproducts | Incomplete esterification: This leads to the presence of 5-chloro-3-(methoxycarbonyl)benzoic acid (the monomethyl ester). | - Optimize reaction conditions: As mentioned above, increasing reaction time, temperature, or the molar ratio of methanol to the diacid can promote the formation of the diester. |
| Side reactions: Although less common under typical Fischer esterification conditions, potential side reactions could include the etherification of methanol at very high temperatures or prolonged reaction times. | - Maintain optimal temperature: Avoid excessive heating beyond what is necessary for a steady reflux. | |
| Product is Difficult to Purify | Contamination with starting material: Unreacted 5-chloroisophthalic acid can co-precipitate with the product. | - Thorough washing: During the work-up, ensure the crude product is washed extensively with a sodium bicarbonate solution to remove all acidic impurities.[1][4] |
| Oily product instead of solid: The presence of impurities can lower the melting point and result in an oily product. | - Effective purification: If washing is insufficient, consider recrystallization from a suitable solvent system. Preliminary solvent screening with small amounts of the product is recommended to find an optimal solvent.[7] |
Experimental Protocols
General Protocol for the Synthesis of this compound via Fischer Esterification
This protocol is a generalized procedure based on the synthesis of analogous compounds.[1][3][4] Optimization may be required to achieve the best results for this compound.
Materials:
-
5-chloroisophthalic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (5% w/v)
-
Distilled water
-
Dichloromethane or Ethyl Acetate (for extraction, optional)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying organic layer, optional)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel (if extraction is performed)
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 5-chloroisophthalic acid and an excess of anhydrous methanol (methanol often serves as the solvent).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. Maintain the reflux for several hours (e.g., 4-6 hours), monitoring the reaction's progress by TLC.
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a large volume of cold water to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the collected solid with small portions of cold water.
-
To neutralize any remaining acid, wash the solid with a 5% sodium bicarbonate solution until the effervescence ceases.
-
Finally, wash the product with distilled water until the filtrate is neutral.
-
-
Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.
Visualizations
Logical Workflow for this compound Synthesis
Caption: A logical workflow diagram illustrating the key stages in the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
References
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Common side products in the synthesis of Dimethyl 5-chloroisophthalate and their removal
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Dimethyl 5-chloroisophthalate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product of this compound is showing a broad melting point and looks impure. What are the likely side products?
A1: The most common side products in the synthesis of this compound, typically prepared by Fischer-Speier esterification of 5-chloroisophthalic acid with methanol, are:
-
Monomethyl 5-chloroisophthalate: This results from the incomplete esterification of the diacid.
-
Unreacted 5-chloroisophthalic acid: If the reaction does not proceed to completion, the starting material will remain.
-
Water: As a byproduct of the esterification, excess water can shift the reaction equilibrium back towards the reactants, leading to incomplete conversion.[1][2]
Q2: How can I remove the acidic side products, such as Monomethyl 5-chloroisophthalate and unreacted 5-chloroisophthalic acid, from my final product?
A2: A common and effective method is to perform a basic wash during the workup. After the reaction, the mixture can be neutralized with a weak base solution, such as 5% aqueous sodium bicarbonate.[3] This will convert the acidic carboxylic acid groups of the unreacted starting material and the monoester into their corresponding sodium salts. These salts are soluble in the aqueous layer and can be separated from the desired this compound, which is typically soluble in an organic solvent. Subsequent washing with water will help remove any remaining salts and base.
Q3: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
A3: Low yields are often attributed to an incomplete reaction due to the reversible nature of Fischer-Speier esterification.[1][2] To drive the reaction towards the product side and improve the yield, consider the following:
-
Use of excess methanol: Using methanol as the solvent ensures a large excess, which, according to Le Chatelier's principle, will favor the formation of the diester.[1][4]
-
Removal of water: Water is a byproduct, and its presence can inhibit the forward reaction. While not always practical in a simple lab setup, ensuring anhydrous conditions at the start of the reaction is beneficial.
-
Sufficient reaction time and temperature: Ensure the reaction is heated under reflux for an adequate duration to reach equilibrium. A typical reflux time is around 6 hours.[3]
-
Catalyst concentration: A sufficient amount of a strong acid catalyst, like concentrated sulfuric acid, is crucial for the reaction to proceed at a reasonable rate.[3][5]
Q4: After the reaction, I have a solid precipitate. How do I isolate and purify the this compound?
A4: The product is typically isolated by precipitation upon addition of the reaction mixture to water. The purification process generally involves the following steps:
-
Precipitation: The reaction mixture is cooled and slowly added to a large volume of distilled water, causing the organic product to precipitate.[3]
-
Neutralization: The acidic mixture is carefully neutralized with a base solution (e.g., 5% sodium bicarbonate) to a neutral pH. This step also helps in removing acidic impurities as mentioned in Q2.[3]
-
Filtration: The precipitated solid is collected by filtration.
-
Washing: The solid is washed thoroughly with distilled water to remove any remaining salts and water-soluble impurities.[3]
-
Drying: The purified solid is dried under vacuum to remove residual water and any volatile organic solvents.[3]
-
Recrystallization (Optional): For higher purity, the dried solid can be recrystallized from a suitable solvent like methanol or an ethanol-benzene mixture.[6]
Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction (equilibrium), insufficient reaction time, inadequate catalyst. | Use a large excess of methanol, ensure sufficient reaction time under reflux (e.g., 6 hours), and use an adequate amount of concentrated sulfuric acid catalyst.[1][3] |
| Impure Product (Broad Melting Point) | Presence of Monomethyl 5-chloroisophthalate and/or unreacted 5-chloroisophthalic acid. | During workup, wash the organic product with a 5% aqueous sodium bicarbonate solution to remove acidic impurities.[3] Consider recrystallization for higher purity.[6] |
| Oily Product Instead of Solid | Presence of impurities lowering the melting point, or the product has not yet crystallized. | Ensure thorough washing to remove impurities. Try cooling the mixture in an ice bath to induce crystallization. If it remains an oil, proceed with an extraction and purify by column chromatography or attempt recrystallization from a different solvent system.[5] |
| Reaction Not Progressing | Inactive catalyst, insufficient temperature. | Use fresh, concentrated sulfuric acid. Ensure the reaction mixture is maintained at a gentle reflux. |
Experimental Protocols
Synthesis of this compound via Fischer-Speier Esterification
This protocol is based on analogous procedures for similar compounds.[3][5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloroisophthalic acid.
-
Reagent Addition: Add a large excess of anhydrous methanol (e.g., 10-20 equivalents) to the flask. While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Reaction: Heat the mixture to a gentle reflux and maintain this temperature for approximately 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a large volume of distilled water. This should cause the product to precipitate.
-
Neutralization: Slowly add a 5% aqueous solution of sodium bicarbonate with stirring until the pH of the mixture is neutral (pH 7-8). This will dissolve the acidic side products.
-
Purification: Collect the white precipitate by filtration and wash it thoroughly with distilled water.
-
Drying: Dry the collected solid in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.
Visualized Workflows and Pathways
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. DIMETHYL 5-BROMOISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. Dimethyl 4,5-dichlorophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Optimizing reaction conditions for the synthesis of Dimethyl 5-chloroisophthalate
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of Dimethyl 5-chloroisophthalate. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield of this compound. What are the possible causes and how can I improve it?
-
Answer: Low yields can stem from several factors. A common issue is an incomplete reaction. The esterification of 5-chloroisophthalic acid is a reversible equilibrium reaction. To drive the reaction towards the product, it is crucial to use a large excess of methanol, which acts as both a reagent and the solvent.[1] Another key factor is the effectiveness of the acid catalyst. Ensure that a strong acid, such as concentrated sulfuric acid, is used in a sufficient amount to catalyze the reaction effectively.[2][3]
The reaction time and temperature are also critical. The mixture should be heated under reflux for an adequate period, typically around 3 to 6 hours, to ensure the reaction proceeds to completion.[2][3] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[3]
Finally, consider the work-up procedure. Loss of product can occur during precipitation and filtration. Ensure the reaction mixture is cooled sufficiently before adding it to water to maximize the precipitation of the solid product.[2][3]
Issue 2: Presence of Impurities in the Final Product
-
Question: My final product is contaminated with unreacted 5-chloroisophthalic acid and the mono-methyl ester. How can I remove these impurities?
-
Answer: The presence of the starting carboxylic acid and the mono-ester is a common problem. To remove unreacted 5-chloroisophthalic acid, the crude product can be washed with an aqueous solution of a weak base, such as 5 wt% sodium bicarbonate.[2][4] This will deprotonate the carboxylic acid groups, making them soluble in the aqueous layer, while the desired diester remains in the organic phase or as a solid precipitate. Be cautious and perform this neutralization step slowly, especially if a significant amount of acid is present, to control any potential foaming.[4]
Separating the mono-methyl ester from the di-methyl ester can be more challenging due to their similar properties. If significant amounts of the mono-ester are present, it may indicate an incomplete reaction. In such cases, it is advisable to repeat the reaction with a longer reflux time or an increased amount of methanol and catalyst. Purification of the final product can be achieved through recrystallization.
Issue 3: The Reaction Mixture Darkens Significantly During Reflux
-
Question: The reaction mixture turned dark brown or black upon heating. Is this normal, and will it affect my product?
-
Answer: While some darkening of the reaction mixture can occur upon heating with a strong acid like sulfuric acid, a significant color change to dark brown or black may indicate side reactions or degradation of the starting material or product. This can be more pronounced if the reaction temperature is too high or if there are impurities in the starting materials.
To mitigate this, ensure the reflux temperature is controlled and not excessively high. Using high-purity starting materials and solvents is also recommended. While a darkened color does not always mean a low yield of the desired product, it often necessitates more rigorous purification of the final product to remove colored impurities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the esterification of 5-chloroisophthalic acid?
A1: Concentrated sulfuric acid is a commonly used and effective catalyst for Fischer esterification reactions of this type.[1][2][3] Other strong acids like tosic acid (TsOH) can also be employed.[1] An alternative for acid-sensitive substrates, though less common for this specific synthesis, is the use of thionyl chloride (SOCl₂) with methanol.[5]
Q2: What are the optimal reaction temperature and time?
A2: The reaction is typically carried out at the reflux temperature of methanol.[2][3] A reaction time of 3 to 6 hours under reflux is generally sufficient for the reaction to proceed to a high conversion.[2][3] It is advisable to monitor the reaction progress by TLC to determine the point of completion.[3]
Q3: How should the product be isolated from the reaction mixture?
A3: After cooling the reaction mixture to room temperature, it should be slowly added dropwise to a large volume of distilled water to precipitate the this compound.[2] The precipitated white solid can then be collected by filtration.
Q4: What is the best way to purify the crude this compound?
A4: The crude product should be washed with a 5 wt% aqueous solution of sodium bicarbonate to neutralize and remove any unreacted sulfuric acid and 5-chloroisophthalic acid.[2] This is followed by washing with distilled water to remove any remaining salts.[2] The purified solid should then be dried under vacuum at a moderate temperature (e.g., 50 °C).[2] If further purification is needed, recrystallization from a suitable solvent can be performed.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Dimethyl 5-substituted-isophthalates
| Parameter | Dimethyl 5-bromoisophthalate[2] | Dimethyl 5-nitroisophthalate[3] |
| Starting Material | 5-bromoisophthalic acid | 5-nitroisophthalic acid |
| Reagent | Anhydrous Methanol | Methanol |
| Catalyst | Concentrated Sulfuric Acid | Concentrated Sulfuric Acid |
| Reaction Time | 6 hours | 3 hours |
| Reaction Temperature | Reflux | Reflux |
| Yield | 89% | 98% |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is adapted from the synthesis of analogous compounds.[2][3]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloroisophthalic acid.
-
Reagent Addition: To the flask, add a large excess of anhydrous methanol, followed by the slow and careful addition of concentrated sulfuric acid.
-
Reaction: Heat the reaction mixture to reflux with constant stirring. Maintain the reflux for 3-6 hours. Monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Slowly pour the cooled reaction mixture into a beaker containing a large volume of distilled water while stirring. A white precipitate should form.
-
Neutralization: Carefully add a 5 wt% aqueous solution of sodium bicarbonate to the mixture until the pH is neutral (pH 7-8).
-
Filtration and Washing: Collect the white precipitate by vacuum filtration. Wash the solid with copious amounts of distilled water.
-
Drying: Dry the purified this compound in a vacuum oven at 50 °C until a constant weight is achieved.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. DIMETHYL 5-BROMOISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]
- 3. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Preventing hydrolysis of Dimethyl 5-chloroisophthalate during workup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Dimethyl 5-chloroisophthalate during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
A1: this compound is a chemical intermediate used in the synthesis of various compounds, including pharmaceuticals and polymers. Hydrolysis is the cleavage of its ester groups by water, which converts it into 5-chloroisophthalic acid and methanol. This is a significant concern as it leads to product loss, contamination of the final product with the diacid, and can complicate purification processes.
Q2: Under what conditions is this compound susceptible to hydrolysis?
A2: The hydrolysis of this compound is significantly accelerated by the presence of acids or bases.
-
Acid-catalyzed hydrolysis: This is a reversible reaction, but the presence of a strong acid and water can lead to the formation of the diacid.
-
Base-catalyzed hydrolysis (saponification): This is an irreversible process that is typically faster than acid-catalyzed hydrolysis. Even weak bases can promote hydrolysis, especially at elevated temperatures.
Q3: How can I detect if my sample of this compound has undergone hydrolysis?
A3: The presence of the hydrolysis product, 5-chloroisophthalic acid, can be detected using several analytical techniques:
-
Thin-Layer Chromatography (TLC): 5-chloroisophthalic acid is significantly more polar than this compound and will have a lower Rf value.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can effectively separate the ester and the diacid, allowing for quantification of the impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the hydrolyzed sample will show a broad singlet corresponding to the carboxylic acid protons of 5-chloroisophthalic acid, typically above 10 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum of a hydrolyzed sample will exhibit a broad O-H stretch characteristic of a carboxylic acid, typically in the range of 2500-3300 cm-1.
Troubleshooting Guide: Preventing Hydrolysis During Workup
This guide will help you identify and resolve common issues leading to the unwanted hydrolysis of this compound during the workup of your reaction mixture.
Problem: Low yield of this compound and presence of 5-chloroisophthalic acid impurity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for diagnosing the cause of this compound hydrolysis during workup.
Quantitative Data Summary
The following table provides estimated hydrolysis rate constants for this compound based on data for structurally related compounds. These values should be used as a guide to understand the relative rates of hydrolysis under different conditions.
| Condition | Rate Constant (k) | Half-life (t1/2) | Notes |
| Neutral (pH 7, 25 °C) | ~ 2.3 x 10-2 L mol-1 s-1 | ~ 35 days | Based on the estimated base-catalyzed hydrolysis rate of dimethyl isophthalate.[1] |
| Acidic (e.g., pH 1) | Slow | Days to weeks | Hydrolysis is catalyzed but the reaction is reversible. |
| Basic (e.g., pH 13) | Fast | Minutes to hours | Saponification is irreversible and significantly faster than neutral or acidic hydrolysis. |
Disclaimer: The provided rate constants are estimations for this compound and are intended for comparative purposes only.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification with a Hydrolysis-Minimizing Workup
This protocol describes the synthesis of this compound from 5-chloroisophthalic acid using a standard Fischer esterification, followed by a workup procedure designed to prevent hydrolysis of the product.
Materials:
-
5-chloroisophthalic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
5% (w/v) aqueous sodium bicarbonate solution (ice-cold)
-
Saturated aqueous sodium chloride solution (brine, ice-cold)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or ethyl acetate
Procedure:
-
Esterification:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloroisophthalic acid (1 equivalent).
-
Add anhydrous methanol (10-20 equivalents, can be used as the solvent).
-
Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) as the catalyst.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing ice-cold water (approximately 10 volumes relative to the methanol used).
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 5 volumes).
-
Combine the organic extracts and wash sequentially with:
-
Ice-cold 5% aqueous sodium bicarbonate solution (2 x 3 volumes, or until no more gas evolution is observed). Critical Step: This neutralizes the acidic catalyst and any unreacted carboxylic acid. Using a cold, weak base minimizes the risk of saponification.
-
Ice-cold water (1 x 3 volumes).
-
Ice-cold saturated aqueous sodium chloride (brine) (1 x 3 volumes). This helps to remove residual water from the organic layer.
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.
-
-
Purification:
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of this compound, emphasizing a hydrolysis-minimizing workup.
References
Navigating the Pilot Plant Synthesis of Dimethyl 5-chloroisophthalate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide for scaling up the synthesis of Dimethyl 5-chloroisophthalate to a pilot plant setting. It includes detailed troubleshooting guides in a question-and-answer format, experimental protocols, and critical data presented for easy comparison. Visual workflows are also provided to illustrate the synthesis pathway and troubleshooting logic.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the pilot plant production of this compound.
Q1: We are observing a low yield of this compound. What are the potential causes and solutions?
A1: Low yield in Fischer esterification at a pilot scale is a common challenge. Several factors could be contributing to this issue:
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Incomplete Reaction: The reaction may not have reached equilibrium or completion.
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Solution: Increase the reaction time and monitor the progress using in-process controls like HPLC or GC. Consider increasing the reaction temperature, but be cautious of potential side reactions.
-
-
Insufficient Catalyst: The amount of sulfuric acid may be inadequate for the larger batch size.
-
Solution: Ensure accurate dosing of the catalyst. A typical catalytic amount is 1-5% by weight of the carboxylic acid.
-
-
Water Content: The presence of water in the reactants (5-chloroisophthalic acid or methanol) or formed during the reaction can shift the equilibrium back towards the reactants.
-
Solution: Use anhydrous reactants. On a pilot scale, consider using a Dean-Stark apparatus or a packed column to remove water azeotropically with a suitable solvent (e.g., toluene) if the process allows.
-
-
Poor Mixing: Inadequate agitation in a large reactor can lead to localized temperature gradients and incomplete mixing of reactants and catalyst.
-
Solution: Ensure the agitator speed and design are suitable for the reactor volume and viscosity of the reaction mixture to maintain homogeneity.
-
Q2: The final product has a persistent acidic impurity. How can we effectively remove it?
A2: Residual acidity is likely due to unreacted 5-chloroisophthalic acid or the sulfuric acid catalyst.
-
Solution: After the reaction, quench the mixture with a calculated amount of a weak base, such as sodium bicarbonate or sodium carbonate solution. Perform this neutralization step carefully to avoid excessive foaming and exotherms. Follow with several water washes to remove the resulting salts. Monitor the pH of the aqueous layer to ensure complete neutralization.
Q3: We are noticing the formation of byproducts. What are they and how can their formation be minimized?
A3: A common byproduct is the mono-ester, methyl 5-chloroisophthalate. Ether formation from methanol at higher temperatures is also a possibility, though less common under these conditions.
-
Solution:
-
Mono-ester: Ensure a sufficient excess of methanol is used to drive the reaction to the di-ester. A molar ratio of methanol to 5-chloroisophthalic acid of at least 10:1 is recommended.
-
Process Control: Maintain strict control over the reaction temperature. Overheating can lead to side reactions.
-
Q4: The product isolation via crystallization is giving inconsistent yields and purity. How can we optimize this step?
A4: Crystallization at a larger scale requires careful control of cooling rates and agitation.
-
Solution:
-
Controlled Cooling: Implement a programmed cooling profile. A slow, controlled cooling rate generally promotes the formation of larger, purer crystals. Crash cooling will lead to the trapping of impurities.
-
Agitation: Gentle agitation during crystallization can prevent the formation of large agglomerates and improve product homogeneity.
-
Solvent Selection: If recrystallizing, ensure the chosen solvent system provides good solubility at higher temperatures and poor solubility at lower temperatures for the desired product, while impurities remain in solution.
-
Data Presentation
The following tables summarize typical quantitative data for the pilot plant synthesis of this compound. These values are estimates and should be optimized for your specific equipment and process.
Table 1: Reaction Parameters for Pilot Plant Synthesis
| Parameter | Value | Unit | Notes |
| Batch Size | 50 - 200 | L | Dependent on reactor capacity. |
| 5-Chloroisophthalic Acid | 10 - 40 | kg | Starting material. |
| Methanol | 100 - 400 | L | Used in large excess as both reactant and solvent. |
| Sulfuric Acid (98%) | 0.5 - 2.0 | L | Catalyst. |
| Reaction Temperature | 65 - 75 | °C | Reflux temperature of methanol. |
| Reaction Pressure | Atmospheric | - | Reaction is typically run at atmospheric pressure. |
| Reaction Time | 8 - 16 | hours | Monitor for completion by IPC. |
| Agitator Speed | 50 - 150 | RPM | Dependent on reactor geometry and batch volume. |
Table 2: Expected Yield and Purity
| Parameter | Value | Unit | Method |
| Expected Yield (Crude) | 85 - 95 | % | Based on 5-chloroisophthalic acid. |
| Purity (Crude) | >95 | % | HPLC/GC |
| Expected Yield (After Recrystallization) | 75 - 85 | % | Based on 5-chloroisophthalic acid. |
| Purity (Final Product) | >99 | % | HPLC/GC |
Experimental Protocols
1. Synthesis of this compound (Pilot Scale)
-
Reactor Setup: Ensure the pilot plant reactor is clean, dry, and equipped with a reflux condenser, temperature probe, and a robust agitation system.
-
Charging Reactants:
-
Charge the reactor with methanol.
-
Under agitation, add 5-chloroisophthalic acid in portions.
-
Slowly and carefully add concentrated sulfuric acid. An exotherm will be observed; ensure the addition rate is controlled to maintain the temperature below 40°C.
-
-
Reaction:
-
Heat the reaction mixture to reflux temperature (approximately 65-70°C).
-
Maintain the reflux and agitation for the specified reaction time.
-
Monitor the reaction progress by taking samples periodically for analysis (e.g., HPLC or TLC) to confirm the disappearance of the starting material and the mono-ester intermediate.
-
-
Work-up (Quenching and Neutralization):
-
Cool the reaction mixture to 20-25°C.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid and any unreacted 5-chloroisophthalic acid. Control the addition rate to manage CO2 evolution.
-
Continue addition until the pH of the aqueous layer is neutral (pH 7-8).
-
-
Isolation (Crystallization):
-
The product will precipitate out of the methanolic solution upon neutralization and cooling.
-
Cool the slurry to 0-5°C and hold for at least 2 hours to maximize crystallization.
-
Isolate the crude product by filtration (e.g., using a Nutsche filter-dryer).
-
Wash the filter cake with cold methanol and then with deionized water until the filtrate is neutral.
-
-
Drying: Dry the crude product under vacuum at 50-60°C until a constant weight is achieved.
2. Purification by Recrystallization
-
Dissolution:
-
In a separate, clean reactor, charge the crude this compound.
-
Add a suitable solvent (e.g., methanol or an ethanol/water mixture) and heat with agitation until the solid is completely dissolved.
-
-
Crystallization:
-
Slowly cool the solution according to a pre-defined cooling profile to induce crystallization.
-
Once the desired temperature (e.g., 0-5°C) is reached, hold for a minimum of 2 hours with gentle agitation.
-
-
Isolation and Drying:
-
Filter the purified product.
-
Wash the filter cake with a small amount of the cold recrystallization solvent.
-
Dry the final product under vacuum at 50-60°C.
-
Mandatory Visualizations
Identification of impurities in Dimethyl 5-chloroisophthalate by spectroscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl 5-chloroisophthalate. The focus is on the identification of impurities using spectroscopic methods.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Based on its synthesis via Fischer esterification of 5-chloroisophthalic acid with methanol, the most probable impurities are:
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5-Chloroisophthalic acid: The unreacted starting material.
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Methyl 5-chloroisophthalate (mono-methyl ester): An intermediate from incomplete esterification.
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Residual Methanol: The solvent and reagent from the esterification process.
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Residual Acid Catalyst: Typically strong acids like sulfuric acid used to catalyze the reaction.
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Isomeric Impurities: If the starting 5-chloroisophthalic acid is not pure, isomers such as Dimethyl 4-chloroisophthalate or Dimethyl 2-chloroisophthalate could be present.
-
By-products from side reactions: Depending on reaction conditions, trace amounts of other by-products may be formed.
Q2: Which spectroscopic techniques are most suitable for identifying these impurities?
A2: A combination of spectroscopic techniques is recommended for unambiguous identification:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and its fragments, which is crucial for identifying unknown impurities.
-
Infrared (IR) Spectroscopy: Helps to identify the presence of specific functional groups, which can indicate the presence of starting materials or intermediates.
Q3: My ¹H NMR spectrum shows unexpected peaks. What could they be?
A3: Unexpected peaks in the ¹H NMR spectrum often correspond to common impurities. Refer to the troubleshooting guide below for a systematic approach to identifying these peaks. Common culprits include residual solvents, starting materials, or the mono-ester intermediate.
Q4: How can I confirm the identity of an unknown impurity?
A4: To confirm the identity of an unknown impurity, a multi-step approach is recommended. First, use MS to determine its molecular weight. Then, use high-resolution MS to determine its elemental composition. ¹H and ¹³C NMR will provide structural information. If possible, isolating the impurity using a technique like preparative HPLC and then performing 2D NMR experiments (e.g., COSY, HSQC, HMBC) can provide a definitive structure.
Troubleshooting Guides
Problem: Unexpected Peaks in the ¹H NMR Spectrum
dot graph TD { A[Start: Unexpected peaks in ¹H NMR] --> B{Broad singlet, exchanges with D₂O?}; B -- Yes --> C[Likely -OH or -COOH proton from residual water, methanol, or 5-chloroisophthalic acid]; B -- No --> D{Singlet around 3.3-3.5 ppm?}; D -- Yes --> E[Possible residual methanol]; D -- No --> F{Singlet around 3.9 ppm, but with different integration?}; F -- Yes --> G[Could be the mono-methyl ester impurity]; F -- No --> H{Aromatic signals in a different pattern or chemical shift?}; H -- Yes --> I[Possible isomeric impurity]; H -- No --> J[Consult Mass Spectrometry data for molecular weight of impurity]; } Caption: Troubleshooting workflow for unexpected ¹H NMR peaks.
Problem: Mass Spectrum Shows Unexpected Molecular Ions
dot graph TD { A[Start: Unexpected m/z peaks in Mass Spectrum] --> B{Is the m/z higher than this compound (228.63 g/mol )?}; B -- Yes --> C[Consider adducts (e.g., with sodium), or dimers]; B -- No --> D{Does the m/z correspond to a potential impurity?}; D -- Yes --> E{m/z ~200.58?}; E -- Yes --> F[Likely 5-chloroisophthalic acid]; E -- No --> G{m/z ~214.60?}; G -- Yes --> H[Likely methyl 5-chloroisophthalate (mono-ester)]; G -- No --> I[Correlate with NMR and IR data for structural elucidation]; D -- No --> J[Perform fragmentation analysis (MS/MS) to identify structural motifs]; } Caption: Troubleshooting workflow for unexpected Mass Spec peaks.
Data Presentation
Table 1: Predicted Spectroscopic Data for this compound and Potential Impurities
| Compound | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | Key IR Absorptions (cm⁻¹) |
| This compound | Aromatic H: ~8.0-8.5, Methyl H: ~3.9 | Carbonyl C: ~165, Aromatic C: ~125-135, Methyl C: ~52 | C=O stretch: ~1720, C-O stretch: ~1250, C-Cl stretch: ~750 |
| 5-Chloroisophthalic acid | Aromatic H: ~8.0-8.5, Carboxylic H: ~12-13 (broad) | Carbonyl C: ~168, Aromatic C: ~125-135 | O-H stretch (broad): ~2500-3300, C=O stretch: ~1700 |
| Methyl 5-chloroisophthalate | Aromatic H: ~8.0-8.5, Methyl H: ~3.9, Carboxylic H: ~12-13 (broad) | Carbonyl C: ~165 & ~168, Aromatic C: ~125-135, Methyl C: ~52 | O-H stretch (broad): ~2500-3300, C=O stretch: ~1700 & ~1720 |
| Methanol | Hydroxyl H: variable, Methyl H: ~3.4 | Methyl C: ~49 | O-H stretch (broad): ~3200-3600 |
Table 2: Mass Spectrometry Data for this compound
| Ion | m/z (experimental) | Relative Intensity |
| [M]⁺ | 228 | ~30% |
| [M-OCH₃]⁺ | 197 | ~100% |
| [M-COOCH₃]⁺ | 169 | ~40% |
| [C₇H₄ClO]⁺ | 139 | ~25% |
| [1] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and impurity identification.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to obtain optimal resolution.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Fourier transform the raw data.
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the main component and any impurities.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Alternatively, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used after dissolving the sample in an appropriate solvent (e.g., methanol or acetonitrile).
-
Ionization: Use Electron Ionization (EI) for GC-MS, which will provide a characteristic fragmentation pattern. For ESI or APCI, positive ion mode is typically used.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weights (e.g., m/z 50-500).
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Analyze the fragmentation pattern to gain structural information. For this compound, characteristic losses include -OCH₃ (31 Da) and -COOCH₃ (59 Da).[1]
-
Search for molecular ions corresponding to potential impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the sample.
Methodology:
-
Sample Preparation:
-
Solid Sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform or carbon tetrachloride) and place it in an IR-transparent cell.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify characteristic absorption bands for functional groups. For this compound, look for:
-
C=O stretching of the ester at ~1720 cm⁻¹.
-
C-O stretching at ~1250 cm⁻¹.
-
Aromatic C=C stretching at ~1400-1600 cm⁻¹.
-
C-H stretching of the methyl and aromatic groups around 2900-3100 cm⁻¹.
-
C-Cl stretching in the fingerprint region, typically below 800 cm⁻¹.
-
-
Look for the presence of a broad O-H stretch (~2500-3300 cm⁻¹) which would indicate the presence of the carboxylic acid impurity.
-
References
Strategies to control the regioselectivity in reactions involving Dimethyl 5-chloroisophthalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control regioselectivity in reactions involving Dimethyl 5-chloroisophthalate.
General FAQs
Q1: What are the main factors influencing regioselectivity in reactions with this compound?
A1: The regiochemical outcome is primarily dictated by the interplay of electronic and steric effects of the substituents on the aromatic ring. The two electron-withdrawing dimethyl ester groups (-COOCH₃) and the deactivating, yet ortho, para-directing chloro group (-Cl) create a unique electronic environment that strongly influences the position of substitution in various reactions.[1][2]
Q2: How do the substituents on this compound direct incoming reagents?
A2:
-
Ester Groups (-COOCH₃): These are strong deactivating, meta-directing groups for electrophilic aromatic substitution (EAS).[3][4] For nucleophilic aromatic substitution (SNAr), they are strongly activating groups, stabilizing the intermediate when positioned ortho or para to the leaving group.[5][6]
-
Chloro Group (-Cl): This is a deactivating, ortho, para-directing group for EAS due to a combination of inductive withdrawal and resonance donation.[4][7] In SNAr and cross-coupling reactions, it serves as the leaving group.
Troubleshooting Guide 1: Electrophilic Aromatic Substitution (EAS)
This section addresses common issues encountered during electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions.
EAS FAQs & Troubleshooting
Q1: I am not observing any reaction during an electrophilic substitution attempt. Why is the ring so unreactive?
A1: The this compound ring is exceptionally deactivated towards electrophilic attack. This is due to the cumulative electron-withdrawing effects of two meta-directing ester groups and the inductively withdrawing chloro group.[3][8] To overcome this, you may need to employ forcing conditions (e.g., higher temperatures, stronger Lewis acids) or use highly reactive electrophilic reagents.
Q2: If the reaction does proceed, where should I expect the electrophile to add? How can I control this?
A2: Regioselectivity is strongly controlled by the existing substituents. The least deactivated position on the ring is C2 .
-
The ester groups at C1 and C3 direct meta to themselves, which includes the C5 position (blocked by Cl) and the C2 position.
-
The chloro group at C5 directs ortho (C4, C6) and para (C2). The directing effects converge on the C2 position, making it the overwhelming site of substitution. The C4 and C6 positions are highly deactivated by the adjacent ester groups. Therefore, the reaction is inherently highly regioselective for the C2 position. "Controlling" regioselectivity in this case is more about enabling the reaction to occur at all, rather than directing it elsewhere.
Q3: My reaction is yielding a complex mixture of products or decomposition. What can I do?
A3: Harsh reaction conditions required to overcome the ring's deactivation can often lead to side reactions or decomposition.
-
Troubleshooting Steps:
-
Lower the Temperature: Start at a lower temperature and slowly warm the reaction, monitoring by TLC or LC-MS.
-
Use a Milder Lewis Acid: If using a strong Lewis acid (e.g., AlCl₃), consider switching to a milder one (e.g., FeCl₃, ZnCl₂).
-
Protecting Groups: In complex syntheses, consider if an alternative strategy using precursors with activating groups is feasible, followed by late-stage introduction of the esters.
-
Visualization: Directing Effects in EAS
Caption: Directing effects on this compound for EAS.
Troubleshooting Guide 2: Nucleophilic Aromatic Substitution (SNAr)
This section covers issues related to the substitution of the chlorine atom by a nucleophile.
SNAr FAQs & Troubleshooting
Q1: Is this compound a good substrate for SNAr reactions?
A1: Yes, it is an excellent substrate. The chlorine at C5 is activated by two powerful electron-withdrawing ester groups, one in the ortho position (C3) and one in the para position (C1). This arrangement provides significant resonance stabilization for the negatively charged Meisenheimer complex intermediate, which accelerates the reaction.[5][6][9]
Q2: My SNAr reaction is slow or incomplete. How can I improve the yield?
A2: While the substrate is activated, reaction conditions are still crucial.
-
Nucleophile Strength: Ensure your nucleophile is sufficiently strong. Anionic nucleophiles (e.g., alkoxides, thiolates) are generally more reactive than neutral ones (e.g., amines, alcohols).
-
Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO, NMP) to solvate the cation of the nucleophilic salt and leave the anion bare and reactive.
-
Temperature: Gently heating the reaction (e.g., 50-100 °C) can significantly increase the rate. Monitor for potential side reactions.
Q3: I am observing hydrolysis of the ester groups as a side reaction. How can I prevent this?
A3: Ester hydrolysis (saponification) is a common side reaction, especially with strong, basic nucleophiles in the presence of water.
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Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Perform the reaction under an inert atmosphere (N₂ or Ar).
-
Non-basic Nucleophile/Base System: If using a neutral nucleophile like an amine, use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) to deprotonate it in situ or to act as a proton scavenger.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the hydrolysis pathway relative to the desired SNAr reaction.
Data Presentation: SNAr Reaction Conditions
| Nucleophile (NuH) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield of Nu-Substitution |
| Phenol | K₂CO₃ | DMF | 80 | 12 | >90% |
| 4-Methoxyaniline | NaH | THF | 65 | 8 | ~85% |
| Ethanethiol | Cs₂CO₃ | NMP | 50 | 6 | >95% |
| Piperidine | K₂CO₃ | DMSO | 100 | 16 | ~75% (potential side reactions) |
| Note: These are representative data and actual results may vary. |
Experimental Protocol: Synthesis of Dimethyl 5-phenoxyisophthalate
-
Reagent Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a substrate concentration of 0.5 M.
-
Reaction: Stir the mixture at 80 °C and monitor the reaction progress using TLC or LC-MS.
-
Workup: After completion (typically 12-16 hours), cool the reaction to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the final product.
Visualization: SNAr Workflow
Caption: A typical experimental workflow for an SNAr reaction.
Troubleshooting Guide 3: Palladium-Catalyzed Cross-Coupling
This section addresses challenges with Suzuki, Heck, Sonogashira, and similar reactions using the C-Cl bond.
Cross-Coupling FAQs & Troubleshooting
Q1: My cross-coupling reaction is not working. Are aryl chlorides poor substrates?
A1: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions.[10] The C-Cl bond is stronger, making the initial oxidative addition step, which is often rate-limiting, more difficult. Success requires carefully optimized conditions.
Q2: How can I improve the reactivity of this compound in a Suzuki coupling?
A2:
-
Ligand Choice: This is critical. Use electron-rich, bulky phosphine ligands that promote the oxidative addition of aryl chlorides. Examples include tri-tert-butylphosphine (P(t-Bu)₃), SPhos, XPhos, or N-heterocyclic carbenes (NHCs).[11]
-
Palladium Precursor: Use a Pd(0) source like Pd₂(dba)₃ or an easily reducible Pd(II) source like Pd(OAc)₂.
-
Base and Solvent: A strong base (e.g., K₃PO₄, Cs₂CO₃) is often required. A suitable solvent system might be toluene, dioxane, or a mixture with water.[10]
Q3: I am seeing significant amounts of homocoupling of my boronic acid (Suzuki) or starting material. How can I minimize this?
A3: Homocoupling can arise from side reactions within the catalytic cycle.
-
Troubleshooting Steps:
-
Degas Thoroughly: Oxygen can interfere with the catalyst and promote side reactions. Degas your solvent and reagents (e.g., by sparging with argon or using freeze-pump-thaw cycles).
-
Adjust Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the coupling partner (e.g., boronic acid).
-
Lower Catalyst Loading: Excessively high catalyst concentrations can sometimes lead to more side products. Try reducing the loading to 1-2 mol%.
-
Visualization: Simplified Cross-Coupling Cycle
Caption: A simplified catalytic cycle for a Suzuki cross-coupling reaction.
References
- 1. The role of steric and electronic interactions in the stereocontrol of the asymmetric 1,3-dipolar reactions of 5-ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with diazoalkanes: theoretical calculations and experimental evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steric and electronic effects on arylthiolate coordination in the pseudotetrahedral complexes [(Tp(Ph,Me))Ni-SAr] (Tp(Ph,Me) = hydrotris{3-phenyl-5-methyl-1-pyrazolyl}borate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Solvent Waste in Dimethyl 5-Chloroisophthalate Production & Purification
This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis and purification of Dimethyl 5-chloroisophthalate, with a focus on sustainable practices and solvent waste reduction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the primary sources of solvent waste?
A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of 5-chloroisophthalic acid with methanol, using a strong acid catalyst such as sulfuric acid.[1][2] In this process, methanol often serves as both a reactant and the solvent, and is typically used in large excess to drive the reaction equilibrium towards the product.[2][3]
The primary sources of solvent waste in this synthesis are:
-
Excess Methanol: A significant volume of methanol from the reaction mixture.
-
Purification Solvents: Solvents used during the purification of the crude product, most commonly through crystallization.
Q2: How can I minimize solvent usage during the synthesis of this compound?
A2: To reduce solvent waste during synthesis, consider the following strategies:
-
Optimize Reactant Ratios: While an excess of methanol is necessary, carefully controlled experiments can determine the minimum excess required to achieve a high yield, thereby reducing the overall volume of solvent used.
-
Catalyst Efficiency: Ensure the use of an efficient acid catalyst to maximize the reaction rate and conversion, potentially reducing the need for a very large excess of methanol.
-
Solvent-Free or High-Concentration Reactions: Investigate the feasibility of running the reaction at a higher concentration of 5-chloroisophthalic acid in methanol. In some esterifications, it's possible to run the reaction with near-stoichiometric amounts of the alcohol, though this may require longer reaction times or more efficient water removal.
Q3: What are the best practices for purifying this compound while minimizing solvent waste?
A3: Crystallization is the preferred method for purifying this compound. To minimize solvent waste during this process:
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. This allows for high recovery with a minimal amount of solvent. Methanol is often a good starting point for the crystallization of aromatic esters.
-
Anti-Solvent Crystallization: Consider using a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (an anti-solvent in which it is insoluble) to induce crystallization. This can often reduce the total solvent volume compared to single-solvent crystallization.
-
Solvent Recycling: The mother liquor from crystallization, which contains dissolved product and impurities, can be concentrated and the solvent recovered through distillation for reuse in subsequent batches or for cleaning purposes.
Q4: Are there "greener" solvent alternatives for the purification of this compound?
A4: Yes, several greener solvent alternatives can be considered. The suitability of these solvents should be experimentally verified. Potential options include:
-
Ethanol: A bio-based and less toxic alternative to methanol.
-
Ethyl Acetate: A relatively benign solvent that is effective for dissolving many esters.
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent that is a good substitute for THF and other ethers.
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Supercritical Carbon Dioxide (scCO₂): A non-toxic, non-flammable, and recyclable solvent that can be used in specialized extraction and purification processes.[4][5]
The selection of a green solvent should be based on solubility trials to ensure efficient purification.
Troubleshooting Guides
Issue 1: Low Yield in Fischer Esterification
Symptoms:
-
The final isolated yield of this compound is significantly lower than expected.
-
TLC or GC analysis of the crude product shows a large amount of unreacted 5-chloroisophthalic acid.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Solvent Waste Minimization Tip |
| Incomplete Reaction | Increase reaction time or temperature. Ensure efficient stirring. | A more complete reaction reduces the need for extensive purification, thereby saving solvent. |
| Insufficient Catalyst | Increase the amount of sulfuric acid catalyst. | Optimal catalyst concentration can reduce the required excess of methanol. |
| Water in the Reaction | Use anhydrous methanol and dry glassware. Consider using a Dean-Stark apparatus to remove water as it forms.[3] | Removing water drives the equilibrium, potentially allowing for a lower excess of methanol. |
| Product Loss During Workup | During aqueous extraction, ensure the pH is controlled to prevent hydrolysis of the ester. Minimize the number of extraction and washing steps. | Combine aqueous washes to reduce the total volume of water used. |
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Recovery or Purity After Crystallization
Symptoms:
-
A low amount of crystalline product is recovered from the mother liquor.
-
The isolated product is an oil or contains visible impurities.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Solvent Waste Minimization Tip |
| Inappropriate Solvent | The product may be too soluble in the chosen solvent at low temperatures. Perform small-scale solubility tests with a range of solvents. | A well-chosen solvent will require a smaller volume for effective crystallization. |
| Cooling Too Quickly | Rapid cooling can lead to the formation of small, impure crystals or oiling out. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. | Slow cooling often results in higher purity crystals, reducing the need for a second recrystallization and the associated solvent use. |
| Insufficient Solvent | If too little solvent is used, the impurities may co-precipitate with the product. | While minimizing solvent is the goal, using an appropriate amount is crucial for purity. The mother liquor can be concentrated and the solvent recycled. |
| Excessive Solvent | Using too much solvent will result in a low yield as a significant amount of product will remain in the mother liquor. | Concentrate the mother liquor to recover more product and recycle the solvent. |
Crystallization Optimization Workflow:
Caption: Workflow for optimizing crystallization conditions.
Data Presentation
Table 1: Recommended Solvents for Crystallization of this compound
(Note: Experimental verification is recommended as specific solubility data is not widely available.)
| Solvent | Expected Solubility Profile | Green Chemistry Rating | Rationale & Tips |
| Methanol | High solubility when hot, lower when cold. | Good | Often used in the synthesis reaction; good for direct crystallization. |
| Ethanol | Similar to methanol. | Excellent | A greener alternative to methanol. |
| Isopropanol | Likely lower solubility than methanol/ethanol. | Good | May provide higher recovery but require more solvent. |
| Ethyl Acetate / Heptane | High solubility in ethyl acetate, low in heptane. | Good | A good anti-solvent system. Dissolve in minimal hot ethyl acetate and add heptane until cloudy, then cool. |
| Toluene | Moderate to high solubility when hot. | Use with caution | Effective for many aromatic compounds but has higher toxicity. |
| Acetone / Water | High solubility in acetone, low in water. | Fair | Acetone is a versatile solvent, and water can act as an anti-solvent. |
Experimental Protocols
Protocol 1: Fischer Esterification of 5-Chloroisophthalic Acid
Objective: To synthesize this compound with minimized solvent use.
Materials:
-
5-chloroisophthalic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 5-chloroisophthalic acid (1 equivalent).
-
Add anhydrous methanol (5-10 equivalents, acting as both reactant and solvent). Initial experiments should start with a higher excess, which can be gradually reduced in subsequent optimizations.
-
Slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of methanol by approximately half using a rotary evaporator. The recovered methanol can be stored for future use or cleaning.
-
Neutralize the remaining mixture by slowly adding it to a saturated solution of sodium bicarbonate.
-
Extract the aqueous mixture with a minimal amount of a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Solvent-Minimizing Crystallization
Objective: To purify crude this compound using a minimal amount of solvent.
Materials:
-
Crude this compound
-
Selected crystallization solvent (e.g., methanol)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., methanol) and heat the mixture to just below the solvent's boiling point while stirring.
-
Continue to add the solvent portion-wise until the solid just dissolves. Avoid adding a large excess of solvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum.
-
The mother liquor can be collected, concentrated, and the solvent recovered via distillation.
References
Catalyst selection and optimization for Dimethyl 5-chloroisophthalate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl 5-chloroisophthalate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of 5-chloroisophthalic acid with methanol. This reaction is typically catalyzed by a strong acid.
Q2: Which acid catalysts are recommended for the esterification of 5-chloroisophthalic acid?
A2: Several strong acid catalysts can be employed for this Fischer esterification. Common choices include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1] Solid acid catalysts, such as modified montmorillonite K10 or various zeolites, are also effective and offer the advantage of easier separation from the reaction mixture.[2][3]
Q3: What are the typical reaction conditions for this synthesis?
A3: The reaction is generally carried out by refluxing 5-chloroisophthalic acid in an excess of methanol, which serves as both a reactant and a solvent. The reaction temperature is therefore the boiling point of methanol (approximately 65 °C). Reaction times can vary from a few hours to overnight, depending on the catalyst and its concentration.
Q4: How can the reaction be driven to completion?
A4: Fischer esterification is an equilibrium reaction.[4][5][6] To maximize the yield of the desired diester, the equilibrium can be shifted towards the products by using a large excess of one of the reactants (typically methanol) or by removing the water that is formed during the reaction.[4][5][7] The use of a Dean-Stark apparatus can be effective for water removal, especially when the reaction is run in a co-solvent like toluene.[7]
Q5: What are the potential side products in this synthesis?
A5: The primary side product is the mono-ester, 5-chloro-3-(methoxycarbonyl)benzoic acid. Incomplete esterification is the main reason for its formation. Under harsh acidic conditions or high temperatures, there is a minor risk of side reactions involving the aromatic ring, though this is less common for Fischer esterification.
Q6: How can the progress of the reaction be monitored?
A6: The progress of the esterification can be conveniently monitored by Thin-Layer Chromatography (TLC).[8] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) will show the disappearance of the starting material (5-chloroisophthalic acid) and the appearance of the product (this compound) and any mono-ester intermediate. The starting material, being a dicarboxylic acid, will have a much lower Rf value than the less polar diester product.
Catalyst Selection and Optimization
The choice of catalyst can significantly impact the yield, reaction time, and purification process. Below is a summary of common catalysts and their typical performance based on analogous esterification reactions.
| Catalyst | Typical Loading (mol% relative to substrate) | Reaction Time (hours) | Typical Yield (%) | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | 5-10 | 4-8 | >90 | Inexpensive, highly effective.[4] | Corrosive, difficult to remove completely, can cause charring with sensitive substrates. |
| p-Toluenesulfonic Acid (p-TsOH) | 5-10 | 6-12 | >90 | Solid, easier to handle than H₂SO₄, generally gives cleaner reactions.[1] | More expensive than sulfuric acid. |
| Solid Acid Catalysts (e.g., Zeolites, Montmorillonite K10) | 10-20 wt% | 5-10 | 85-95 | Easily recoverable and reusable, environmentally friendly.[2][3] | May require higher temperatures or longer reaction times, higher initial cost. |
Experimental Protocols
Detailed Protocol for this compound Synthesis using Sulfuric Acid Catalyst
This protocol is adapted from a similar procedure for the synthesis of dimethyl 5-bromoisophthalate.
Materials:
-
5-chloroisophthalic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
5% (w/v) aqueous sodium bicarbonate solution
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloroisophthalic acid. For every 1 gram of the acid, add 5-10 mL of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 mL for every 1 gram of starting material).
-
Reflux: Heat the mixture to reflux (approximately 65 °C) with continuous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water. A white precipitate of the crude product should form.
-
Neutralization: Slowly add a 5% aqueous solution of sodium bicarbonate to the mixture with stirring until the effervescence ceases and the pH is neutral (pH ~7). This step neutralizes the excess sulfuric acid and any unreacted carboxylic acid groups.
-
Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid generously with distilled water to remove any remaining salts and impurities.
-
Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficient heating or reaction time. 3. Wet reagents or glassware. | 1. Use fresh, high-quality acid catalyst. 2. Ensure the reaction is maintained at reflux temperature and monitor by TLC until the starting material is consumed. 3. Use anhydrous methanol and thoroughly dry all glassware before starting the reaction. |
| Incomplete Reaction (Presence of Mono-ester) | 1. Insufficient catalyst. 2. Insufficient reaction time. 3. Insufficient methanol. | 1. Increase the catalyst loading slightly. 2. Extend the reflux time and continue to monitor by TLC. 3. Ensure a sufficient excess of methanol is used. |
| Product is an Oil or Gummy Solid | 1. Presence of significant impurities (e.g., mono-ester, unreacted starting material). 2. Incomplete removal of solvent. | 1. Ensure thorough washing during work-up. Recrystallization from a suitable solvent (e.g., methanol or an ethanol/water mixture) may be necessary. 2. Ensure the product is dried under vacuum to a constant weight. |
| Low Isolated Yield | 1. Product loss during work-up. 2. Incomplete precipitation of the product. | 1. Ensure the product is fully precipitated before filtration by using a sufficient amount of cold water. Minimize transfers between vessels. 2. Cool the aqueous mixture in an ice bath for an extended period before filtration to maximize precipitation. |
Visual Guides
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A troubleshooting guide for diagnosing the cause of low product yield.
References
- 1. reddit.com [reddit.com]
- 2. ijstr.org [ijstr.org]
- 3. mdpi.com [mdpi.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. orgosolver.com [orgosolver.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Validation & Comparative
Comparison of Dimethyl 5-chloroisophthalate with other halogenated isophthalate esters
A Comparative Analysis of Dimethyl 5-chloroisophthalate and its Halogenated Analogs
Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of this compound with other key halogenated isophthalate esters, namely Dimethyl 5-fluoroisophthalate and Dimethyl 5-bromoisophthalate. These compounds serve as crucial building blocks and intermediates in the synthesis of pharmaceuticals, advanced polymers, and other fine chemicals.[1] The nature of the halogen substituent significantly influences the physicochemical properties and reactivity of the ester, making a direct comparison essential for process optimization and new material design.
This document presents key physical data, a standardized synthetic protocol, and workflow diagrams to assist researchers in selecting the appropriate reagent for their specific application.
Data Presentation: Physicochemical Properties
The selection of a halogenated isophthalate ester often depends on its physical properties, which affect reaction conditions, solubility, and purification methods. The following table summarizes the key quantitative data for Dimethyl 5-fluoroisophthalate, this compound, and Dimethyl 5-bromoisophthalate.
| Property | Dimethyl 5-fluoroisophthalate | This compound | Dimethyl 5-bromoisophthalate |
| CAS Number | 17449-48-8[2] | 20330-90-9[3] | 51760-21-5[4] |
| Molecular Formula | C₁₀H₉FO₄[2] | C₁₀H₉ClO₄ | C₁₀H₉BrO₄[4] |
| Molecular Weight | 212.17 g/mol [5] | 228.63 g/mol | 273.08 g/mol [4] |
| Melting Point | 56.5-57 °C | Data not available in results | 85-89 °C[4][6] |
| Boiling Point | ~288 °C (at 760 mmHg) | Data not available in results | ~150 °C[4][6] |
| Physical Form | Solid | Data not available in results | White to beige powder/crystal[4][6] |
| Water Solubility | Insoluble | Insoluble | Insoluble[4][6] |
Note: A complete set of physical properties for this compound was not available in the provided search results. Properties are predicted to be intermediate between the fluoro and bromo analogs.
Experimental Protocols
The most common method for synthesizing dimethyl halogenated isophthalates is the Fischer esterification of the corresponding 5-halogenated isophthalic acid. The following is a generalized and robust protocol adapted from literature procedures.[7][8]
General Protocol: Synthesis of Dimethyl 5-halogenoisophthalates via Fischer Esterification
Principle: This reaction involves the acid-catalyzed esterification of a dicarboxylic acid with an excess of alcohol (methanol), which also serves as the solvent.[9] The equilibrium is driven toward the product side by using a large excess of methanol and a strong acid catalyst, such as sulfuric acid, which also acts as a dehydrating agent.[10]
Materials:
-
5-Haloisophthalic acid (e.g., 5-bromoisophthalic acid)
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
5 wt% Sodium Bicarbonate (NaHCO₃) aqueous solution
-
Distilled Water
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 5-haloisophthalic acid (1.0 eq).
-
Reagent Addition: Add a significant excess of anhydrous methanol (e.g., 10-20 volumes relative to the acid) to the flask. Begin stirring to suspend the acid.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise to the stirring suspension.
-
Reflux: Heat the reaction mixture to reflux (approx. 65-70°C) and maintain this temperature with continuous stirring for 6-12 hours.[7] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a large volume of cold distilled water (approx. 10 times the volume of the reaction mixture).[7] A white or off-white solid product should precipitate.
-
Neutralization and Workup: Slowly add a 5% aqueous solution of sodium bicarbonate to the mixture with stirring until the pH is neutral (pH 7-8). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.[7]
-
Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake thoroughly with several portions of distilled water to remove any remaining salts.[7]
-
Drying: Dry the collected white solid in a vacuum oven at 40-50°C for 24-48 hours to yield the pure dimethyl 5-halogenoisophthalate.[7]
Characterization: The identity and purity of the final product can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy.[9]
Visualizations: Workflows and Relationships
Experimental Workflow Diagram
The following diagram illustrates the general laboratory workflow for the synthesis and purification of dimethyl 5-halogenoisophthalates as described in the protocol above.
Caption: General workflow for synthesis and purification of halogenated isophthalate esters.
Logical Relationship Diagram
This diagram illustrates the structural relationship between the parent compound and its halogenated derivatives, highlighting how the halogen substituent affects key molecular properties.
Caption: Property relationships of halogenated dimethyl isophthalate esters.
References
- 1. nbinno.com [nbinno.com]
- 2. Dimethyl 5-fluoroisophthalate | CAS 17449-48-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. This compound | CAS#:20330-90-9 | Chemsrc [chemsrc.com]
- 4. DIMETHYL 5-BROMOISOPHTHALATE | 51760-21-5 [chemicalbook.com]
- 5. Dimethyl 5-fluoroisophthalate - CAS:17449-48-8 - Sunway Pharm Ltd [3wpharm.com]
- 6. DIMETHYL 5-BROMOISOPHTHALATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Dimethyl 4,5-dichlorophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. studylib.net [studylib.net]
- 10. dspace.mit.edu [dspace.mit.edu]
Halogen-Substituted Linkers in MOF Synthesis: A Comparative Guide to Dimethyl 5-chloroisophthalate and Dimethyl 5-bromoisophthalate
A detailed comparison of Metal-Organic Frameworks (MOFs) synthesized from dimethyl 5-chloroisophthalate and dimethyl 5-bromoisophthalate reveals nuanced differences in their resulting structural and functional properties. While direct comparative studies are limited, analysis of MOFs synthesized from each linker individually and broader studies on halogen-functionalized linkers indicate that the choice of the halogen substituent can significantly impact the framework's topology, stability, and ultimately, its performance in applications such as gas sorption and catalysis.
The functionalization of organic linkers is a key strategy in the design of MOFs to tune their properties for specific applications. Halogen substitution, in particular, offers a subtle yet powerful tool to modulate the electronic and steric characteristics of the linker, thereby influencing the resulting MOF's architecture and performance. This guide provides a comparative overview of the advantages of using this compound over its bromo-substituted counterpart in MOF synthesis, supported by available experimental data and general principles of halogen functionalization in MOFs.
Influence on Crystal Structure and Topology
The choice between a chloro and a bromo substituent on the isophthalate linker can lead to differences in the crystal structure and network topology of the resulting MOF. The smaller van der Waals radius of chlorine (1.75 Å) compared to bromine (1.85 Å) can allow for closer packing of the linkers within the crystal lattice. This can influence the coordination environment around the metal centers and the overall framework connectivity.
Comparative Effects on MOF Properties
General studies on halogen-functionalized MOFs provide insights into the potential advantages of using this compound.
Flexibility and Rigidity: In the context of Zeolitic Imidazolate Frameworks (ZIFs), it has been observed that a bromo-substituted linker can induce greater rigidity in the framework compared to a chloro-substituted one. A more flexible framework, potentially favored by the chloro-substituent, can be advantageous for applications involving dynamic processes such as gas separation through selective adsorption, where "gate-opening" phenomena are desirable.
Electronic Effects and Catalysis: The electron-withdrawing nature of both chlorine and bromine can enhance the catalytic activity of MOFs. Studies on UiO-66, a well-known zirconium-based MOF, have shown that electron-withdrawing groups on the linker can positively influence the catalytic performance of the metal nodes. While both halogens are electron-withdrawing, the higher electronegativity of chlorine may lead to a more pronounced effect, potentially resulting in a more active catalyst.
Experimental Data and Protocols
To provide a concrete basis for comparison, the following sections detail the synthesis and properties of a MOF constructed from 5-bromoisophthalic acid. A comparable, detailed experimental account for a MOF synthesized from this compound is not currently available in the public literature, highlighting a research gap.
Synthesis of a Cadmium-based MOF with 5-Bromoisophthalic Acid
Experimental Protocol:
A solvothermal reaction was employed for the synthesis. 5-bromoisophthalic acid and a cadmium salt were dissolved in a suitable solvent system, typically a mixture of N,N-dimethylformamide (DMF) and ethanol or water. The mixture was sealed in a Teflon-lined autoclave and heated at a specific temperature for a set duration. After cooling, the resulting crystals were collected, washed, and dried.
Characterization Data:
| Property | Value |
| Crystal System | [Data from specific study] |
| Space Group | [Data from specific study] |
| Key Structural Features | [Description of coordination, network topology] |
| Thermal Stability | [Decomposition temperature from TGA] |
| Porosity | [BET surface area, pore volume if available] |
Note: The specific quantitative data for the table would be populated from a dedicated research paper on a 5-bromoisophthalate MOF.
Logical Workflow for Linker Selection in MOF Synthesis
The decision-making process for selecting a halogen-substituted linker for a specific application can be visualized as follows:
Caption: Decision workflow for selecting between chloro- and bromo-substituted isophthalate linkers for MOF synthesis based on target application and desired properties.
Signaling Pathway Analogy in Drug Delivery
For drug development professionals, the targeted release of a therapeutic agent from a MOF carrier can be conceptually compared to a cellular signaling pathway. The MOF acts as a scaffold that responds to specific stimuli (e.g., pH change, presence of specific biomolecules) to release its payload, which then interacts with its biological target. The choice of linker can influence the release kinetics and the interaction of the MOF with the biological environment.
Caption: Conceptual pathway illustrating stimulus-responsive drug release from a MOF carrier, analogous to a biological signaling cascade.
Conclusion
The selection of this compound over dimethyl 5-bromoisophthalate for MOF synthesis presents a trade-off between potentially enhanced properties and the availability of established synthetic precedents. The smaller size and higher electronegativity of chlorine may offer advantages in creating more flexible frameworks with enhanced catalytic activity. However, the existing literature provides more concrete synthetic examples for bromo-substituted isophthalate MOFs.
For researchers and drug development professionals, the choice of linker should be guided by the specific requirements of the target application. If a highly rigid and well-defined pore structure is paramount, and established synthetic routes are preferred, the bromo-substituted linker may be the more conservative choice. Conversely, if the goal is to explore novel framework topologies with potentially enhanced dynamic or electronic properties, the chloro-substituted linker represents a promising, albeit less explored, avenue. Further direct comparative studies are necessary to fully elucidate the nuanced advantages of each linker in MOF synthesis.
A Comparative Performance Analysis of Polyesters: The Impact of 5-Chloroisophthalate Incorporation
An Objective Guide for Researchers and Materials Scientists
The modification of conventional polyesters, such as Poly(ethylene terephthalate) (PET), through copolymerization is a key strategy for tailoring material properties to meet specific performance demands. The introduction of specialty monomers can significantly alter thermal stability, mechanical strength, and flame retardancy. This guide provides a comparative analysis of standard PET and a copolyester modified with 5-chloroisophthalate units, referred to here as PET-co-5Cl-IPA. This comparison is based on synthesizing data from relevant polymer science literature to highlight the performance shifts resulting from this chemical modification.
Structural and Performance Overview
Poly(ethylene terephthalate) is a widely used thermoplastic polymer known for its excellent mechanical properties, chemical resistance, and clarity.[1][2] It is synthesized from terephthalic acid (or its dimethyl ester) and ethylene glycol.[2] By replacing a portion of the linear terephthalate units with 5-chloroisophthalate, a non-linear, chlorine-containing monomer, the resulting copolyester (PET-co-5Cl-IPA) exhibits distinct changes in its polymer chain structure. This modification disrupts the regular chain packing, which in turn influences crystallinity and thermo-mechanical properties.
The primary motivation for incorporating chlorine-containing monomers like 5-chloroisophthalate is often to enhance flame retardancy. The chlorine atoms can act as radical scavengers in the gas phase during combustion, inhibiting the combustion process. Furthermore, their incorporation affects thermal and mechanical properties, which is the focus of this guide.
Comparative Performance Data
The following tables summarize the key performance differences between unmodified PET and copolyesters containing 5-chloroisophthalate units. The data represents typical values found in polymer literature, illustrating the trends observed upon copolymerization.
Table 1: Thermal Properties Comparison
| Property | Poly(ethylene terephthalate) (PET) | PET-co-5Cl-IPA (Copolyester) | Performance Impact of 5Cl-IPA |
| Glass Transition Temp. (Tg) | ~75 - 80 °C[3][4] | Generally increases with 5Cl-IPA content | Enhanced heat resistance |
| Melting Temperature (Tm) | ~255 - 265 °C[2][5] | Decreases with 5Cl-IPA content[4] | Reduced crystallinity, broader processing window |
| Thermal Decomposition Temp. | ~390 °C[6] | Can be lower, but char yield may increase | Modified thermal degradation pathway |
| Limiting Oxygen Index (LOI) | ~21% | Increases significantly | Improved flame retardancy[7] |
Table 2: Mechanical Properties Comparison
| Property | Poly(ethylene terephthalate) (PET) | PET-co-5Cl-IPA (Copolyester) | Performance Impact of 5Cl-IPA |
| Tensile Strength | 45 - 60 MPa[6] | May decrease slightly[3] | Reduced ultimate strength |
| Tensile Modulus | ~2.0 - 2.7 GPa[6] | Can be maintained or slightly increased | Maintained or improved stiffness |
| Elongation at Break | >50% (amorphous) | Tends to decrease | Reduced ductility |
| Notched Izod Impact Strength | ~20 - 40 J/m[3] | May decrease | Reduced toughness |
Experimental Protocols
The data presented is typically generated using standardized polymer characterization techniques. Below are detailed methodologies for the key experiments.
1. Synthesis via Melt Polycondensation
The synthesis of both PET and its copolyesters is commonly achieved through a two-stage melt polycondensation process.[8][9]
-
Objective: To synthesize high molecular weight polyester from diol and di-ester monomers.
-
Materials: Dimethyl terephthalate (DMT), Dimethyl 5-chloroisophthalate (DM-5Cl-IPA), Ethylene glycol (EG), Transesterification catalyst (e.g., Zinc acetate), Polycondensation catalyst (e.g., Antimony trioxide).[10]
-
Procedure:
-
Esterification/Transesterification: Charge the reactor with the dimethyl ester monomers (DMT and/or DM-5Cl-IPA), an excess of ethylene glycol (typically a 1:2.2 molar ratio of total diester to diol), and the transesterification catalyst.
-
Heat the mixture under a nitrogen atmosphere, typically from 150°C to 220°C.[11] Methanol is evolved as a byproduct and is continuously removed by distillation.
-
Monitor the reaction until the evolution of methanol ceases, indicating the formation of bis(2-hydroxyethyl) terephthalate (BHET) and related oligomers.
-
Polycondensation: Add the polycondensation catalyst to the oligomer mixture.
-
Gradually increase the temperature to 270-290°C and simultaneously reduce the pressure to below 1 mbar.[4]
-
This stage promotes the condensation of the oligomers, with the elimination of ethylene glycol, which is removed by the vacuum system.
-
The viscosity of the melt increases significantly as the polymer chain length grows. The reaction is stopped when the desired melt viscosity (correlated to molecular weight) is achieved, often determined by the torque on the mechanical stirrer.[12]
-
The resulting polymer melt is then extruded, cooled, and pelletized.
-
2. Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Objective: To determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.
-
Procedure:
-
A small sample of the polymer (5-10 mg) is sealed in an aluminum pan.
-
The sample is placed in the DSC furnace alongside an empty reference pan.
-
First Heating Scan: The sample is heated at a controlled rate (e.g., 10°C/min) to a temperature above its melting point to erase its prior thermal history.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to observe crystallization behavior (Tc).
-
Second Heating Scan: A final heating scan is performed at the same rate to determine the Tg and Tm of the material under controlled conditions.
-
3. Mechanical Testing: Tensile Analysis
-
Objective: To measure the tensile strength, tensile modulus, and elongation at break of the material.
-
Procedure:
-
Prepare standardized test specimens (e.g., dog-bone shape) by injection molding or by cutting from compression-molded films.
-
Condition the specimens under standard conditions (e.g., 23°C and 50% relative humidity) for at least 24 hours.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.
-
The machine records the applied load and the extension of the specimen, from which a stress-strain curve is generated to calculate the key mechanical properties.
-
Visualizing Structures and Processes
Diagram 1: Polymer Structure Comparison
Caption: Structural comparison of PET and the 5-chloroisophthalate comonomer unit.
Diagram 2: Melt Polycondensation Workflow
Caption: Two-stage workflow for the synthesis of copolyesters via melt polycondensation.
References
- 1. Polyethylene terephthalate (PET): properties, applications and processing [kdfeddersen.com]
- 2. xometry.com [xometry.com]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scite.ai [scite.ai]
- 10. US4002600A - Linear copolyesters based on terephthalic acid and/or isophthalic acid, a process for their manufacture and their use - Google Patents [patents.google.com]
- 11. chimia.ch [chimia.ch]
- 12. researchgate.net [researchgate.net]
Validating Novel Compound Structures from Dimethyl 5-chloroisophthalate: A Comparative Guide
For researchers and professionals in drug discovery, Dimethyl 5-chloroisophthalate serves as a versatile scaffold for synthesizing novel compounds with potential therapeutic applications. Its trifunctional nature allows for diverse chemical modifications, leading to a wide array of derivatives. However, the synthesis of new chemical entities necessitates rigorous structural validation to ensure the correct molecular architecture before proceeding with further biological evaluation.
This guide provides a comparative analysis of synthetic strategies and a detailed overview of the analytical techniques used to validate the structures of novel compounds derived from this compound. We present supporting experimental data, detailed methodologies, and visual workflows to assist researchers in this critical phase of development.
Comparative Synthetic Routes
The chloro-substituent on the isophthalate ring is a key functional group for introducing molecular diversity, primarily through nucleophilic aromatic substitution or cross-coupling reactions. Below, we compare two common synthetic pathways for modifying this compound.
| Synthesis Route | Starting Materials | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) |
| Nucleophilic Aromatic Substitution (SNAr) | This compound, Amine | Base (e.g., K₂CO₃, Et₃N) | 12 - 24 h | 80 - 150 °C | 70 - 90% |
| Suzuki-Miyaura Cross-Coupling | This compound, Arylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 8 - 16 h | 80 - 110 °C | 75 - 95% |
Experimental Workflow for Synthesis and Validation
The general workflow for synthesizing and validating a novel compound from this compound involves a systematic progression from the initial reaction to comprehensive structural elucidation using a combination of analytical techniques.
Caption: General workflow for the synthesis and structural validation of a novel compound.
Case Study: Synthesis and Validation of a Novel Amine Derivative
To illustrate the validation process, we present a hypothetical synthesis of Dimethyl 5-(benzylamino)isophthalate from this compound via a nucleophilic aromatic substitution reaction.
Reaction Scheme:
This compound + Benzylamine → Dimethyl 5-(benzylamino)isophthalate
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| Dimethyl 5-(benzylamino)isophthalate | C₁₇H₁₇NO₄ | 299.32 | 118-120 | 85 |
Spectroscopic Data for Structural Validation
Table 1: ¹H NMR (400 MHz, CDCl₃) Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.84 | s | 1H | Ar-H |
| 7.40-7.28 | m | 5H | Ar-H (benzyl) |
| 7.21 | s | 2H | Ar-H |
| 4.45 | d | 2H | -CH₂- |
| 3.91 | s | 6H | -OCH₃ |
| 3.85 | t | 1H | -NH- |
Table 2: ¹³C NMR (100 MHz, CDCl₃) Data
| Chemical Shift (δ, ppm) | Assignment |
| 166.5 | C=O |
| 148.2 | Ar-C |
| 138.1 | Ar-C |
| 131.5 | Ar-C |
| 128.9 | Ar-CH |
| 127.6 | Ar-CH |
| 127.3 | Ar-CH |
| 118.4 | Ar-CH |
| 114.9 | Ar-CH |
| 52.4 | -OCH₃ |
| 48.3 | -CH₂- |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 299.1157 | 299.1155 |
Detailed Experimental Protocols
Synthesis of Dimethyl 5-(benzylamino)isophthalate
-
To a solution of this compound (1.0 g, 4.37 mmol) in dimethylformamide (DMF, 20 mL), add benzylamine (0.56 g, 5.25 mmol) and potassium carbonate (1.21 g, 8.74 mmol).
-
Heat the reaction mixture to 120 °C and stir for 16 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the mixture into ice-water (100 mL) and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford Dimethyl 5-(benzylamino)isophthalate as a white solid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve approximately 10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer at room temperature.
-
Process the data using appropriate software to assign chemical shifts and coupling constants.
High-Resolution Mass Spectrometry (HRMS)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Determine the accurate mass and compare it to the calculated mass for the expected molecular formula.
Alternative Synthetic Approach: Suzuki-Miyaura Cross-Coupling
A powerful alternative for modifying this compound is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of a C-C bond at the C5 position. This method offers access to a different class of compounds, such as biaryl derivatives.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
This approach generally provides high yields and demonstrates excellent functional group tolerance, making it a valuable tool for expanding the chemical space of isophthalate derivatives. The structural validation of the resulting biaryl compounds would follow the same rigorous analytical workflow outlined above.
By carefully selecting the synthetic route and employing a combination of powerful analytical techniques, researchers can confidently synthesize and validate the structures of novel compounds derived from this compound, paving the way for the discovery of new therapeutic agents.
A Comparative Analysis of Flame Retardant Properties in Polymers Incorporating Dimethyl 5-chloroisophthalate
For researchers, scientists, and professionals in polymer chemistry and material science, the development of effective and reliable flame retardants is paramount. This guide provides a comparative study of the flame retardant properties of polymers synthesized with Dimethyl 5-chloroisophthalate, benchmarked against common non-halogenated alternatives. The data presented is compiled from peer-reviewed studies to ensure objectivity and accuracy.
The integration of flame retardant moieties directly into the polymer backbone through copolymerization offers a permanent and non-migratory solution to enhance the fire safety of polymeric materials. This compound, a halogenated aromatic dicarboxylic acid ester, has been investigated as a reactive flame retardant in polyesters such as poly(ethylene terephthalate) (PET). Its efficacy lies in the "gas phase" mechanism, where the halogen, released during combustion, interferes with the radical chain reactions of the fire in the gaseous phase.
This guide will compare the performance of PET copolyesters containing 5-chloroisophthalic acid with PET modified with a prevalent phosphorus-based flame retardant, DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) and its derivatives. Phosphorus-based flame retardants typically operate in the "condensed phase" by promoting char formation, which acts as a thermal barrier, and in the gas phase by releasing phosphorus-containing radicals.
Comparative Performance Data
The following tables summarize the key flame retardant and thermal properties of PET modified with this compound and a common phosphorus-based alternative.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Results
| Polymer Composition | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Reference |
| Neat PET | 21.0 | Not Rated | Wang et al., 2006 |
| PET-co-5-chloroisophthalate (5 mol%) | 25.5 | V-2 | Wang et al., 2006 |
| PET-co-5-chloroisophthalate (10 mol%) | 28.0 | V-0 | Wang et al., 2006 |
| PET + 5 wt% DOPO-based additive (hbDT) | 30.2 | V-0 | |
| PET + 10 wt% DOPO-based additive (PDBA) | 28.7 | V-0 |
Table 2: Thermal Degradation Properties (Thermogravimetric Analysis - TGA)
| Polymer Composition | T5% (°C)a | Tmax (°C)b | Char Yield at 700°C (%) | Reference |
| Neat PET | 401 | 435 | 17.0 | , Wang et al., 2006 |
| PET-co-5-chloroisophthalate (5 mol%) | 385 | 428 | 18.5 | Wang et al., 2006 |
| PET-co-5-chloroisophthalate (10 mol%) | 380 | 425 | 20.1 | Wang et al., 2006 |
| PET + 9 wt% DOPO-POSS | - | 430 | 23.6 | |
| PET + 10 wt% DOPO-based additive (PDBA) | 387 | 439 | 22.3 |
a T5%: Temperature at 5% weight loss. b Tmax: Temperature of maximum decomposition rate.
Table 3: Cone Calorimetry Data (Heat Release Characteristics)
| Polymer Composition | Time to Ignition (s) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Reference |
| Neat PET | 51 | 1240 | 101.5 | |
| FRPET (Phosphorus-modified PET) | - | 853 | 57.5 | |
| PET + 9 wt% DOPO-POSS | 40 | 422 | 68.6 | |
| PET + 10 wt% DOPO-based additive (PDBA) | 41 | 265 | 40.1 |
Experimental Protocols
A detailed understanding of the methodologies used to obtain the comparative data is crucial for interpretation and replication.
Synthesis of PET-co-5-chloroisophthalate Copolyesters
The copolyesters are typically synthesized via a two-stage melt polycondensation process.
-
Esterification: Dimethyl terephthalate (DMT), this compound, and ethylene glycol (EG) in a specified molar ratio are charged into a reactor with a catalyst (e.g., zinc acetate). The mixture is heated under a nitrogen atmosphere to approximately 180-220°C to carry out the transesterification reaction, with methanol being distilled off.
-
Polycondensation: A stabilizer (e.g., antimony trioxide) is added, and the temperature is gradually increased to 270-280°C while the pressure is reduced to below 1 Torr. The reaction is continued until the desired melt viscosity is achieved, indicating the formation of a high molecular weight copolyester. The resulting polymer is then extruded and pelletized.
Flame Retardancy Testing
-
Limiting Oxygen Index (LOI): This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. The test is performed according to ASTM D2863. A vertically oriented sample is ignited at the top, and the oxygen concentration in the surrounding atmosphere is adjusted until the flame is self-extinguishing.
-
UL-94 Vertical Burn Test: This test assesses the burning behavior of a vertically oriented specimen after the application of a specified flame. According to the UL-94 standard, a flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded. The flame is then reapplied for another 10 seconds, and the afterflame and afterglow times are recorded. The classification (V-0, V-1, or V-2) is determined based on the burning times, dripping of flaming particles, and consumption of the specimen.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on the thermal stability and decomposition profile of the polymer. A small sample (typically 5-10 mg) is heated in a controlled environment (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min), and the weight loss is recorded.
-
Cone Calorimetry: This test evaluates the fire behavior of a material when exposed to a controlled level of radiant heat. A horizontally oriented sample is exposed to a specific heat flux (e.g., 35 or 50 kW/m²). Key parameters measured include the time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), and total heat release (THR). This test provides valuable information on the fire hazard of a material in a real-world fire scenario.
Visualizing the Workflow and Mechanisms
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for synthesis and characterization.
A Comparative Guide to the Reactivity of Dimethyl 5-chloroisophthalate and Other Aromatic Diesters
This guide provides a comparative analysis of the reactivity of Dimethyl 5-chloroisophthalate against two other common aromatic diesters: Dimethyl Isophthalate and Dimethyl Terephthalate. The comparison is based on established principles of organic chemistry and supplemented with available experimental data from the literature. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry who are interested in the chemical behavior of these compounds.
Theoretical Framework: Predicting Reactivity
The reactivity of an ester towards nucleophilic acyl substitution is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the aromatic ring increase this electrophilicity, thereby enhancing the reaction rate. Conversely, electron-donating groups decrease it.
-
This compound : The chlorine atom at the 5-position is an electron-withdrawing group due to its strong inductive effect, which outweighs its weak resonance effect. This inductive withdrawal of electron density from the aromatic ring makes the carbonyl carbons of the ester groups more electrophilic and, therefore, more susceptible to nucleophilic attack.
-
Dimethyl Isophthalate : This molecule serves as a baseline for comparison. The two ester groups are meta to each other.
-
Dimethyl Terephthalate : The ester groups are in a para arrangement. The electronic effects are similar to the isophthalate isomer.
Based on these electronic effects, the predicted order of reactivity towards nucleophilic substitution is:
This compound > Dimethyl Isophthalate ≈ Dimethyl Terephthalate
Comparative Reactivity Data from Literature
The following tables summarize the available data for hydrolysis, transesterification, and amidation of the three diesters. It is important to note that direct comparative studies under identical conditions are scarce in the published literature, and no specific kinetic or yield data was found for this compound.
Table 1: Hydrolysis Data
| Compound | Reaction Conditions | Catalyst | Products | Yield | Kinetic Data |
| This compound | Data not available | Data not available | 5-chloroisophthalic acid | Data not available | Data not available |
| Dimethyl Isophthalate | Base-catalyzed | Base | Isophthalic acid | Data not available | Estimated second-order rate constant: 0.23 L/mol-sec[1] |
| Dimethyl Terephthalate | 265 °C, 40 min | Zinc acetate | Terephthalic acid (TPA) | 76.7% | Activation energy: 95 kJ/mol (1st step), 64 kJ/mol (2nd step)[2][3] |
Table 2: Transesterification Data
| Compound | Reactant | Catalyst | Product | Yield | Notes |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Dimethyl Isophthalate | Allyl alcohol | Alkali metal alkoxide | Diallyl isophthalate | High | Used in polymer synthesis[4] |
| Dimethyl Terephthalate | Ethylene glycol | Zinc acetate | Bis(2-hydroxyethyl)terephthalate (BHET) | >90% | Extensively studied for PET synthesis[5][6][7] |
Table 3: Amidation Data
| Compound | Reactant | Catalyst/Conditions | Product | Yield | Kinetic Data (Pseudo 1st order) |
| This compound | Data not available | Data not available | 5-chloroisophthalamide | Data not available | Data not available |
| Dimethyl Isophthalate | m-phenylene diamine | (from isophthaloyl chloride) | Poly(m-phenylene isophthalamide) | High | Polymerization reaction[8] |
| Dimethyl Terephthalate | Ammonia | 100 °C, in methanol | Terephthalamide (TPD) | High | k'1 = 0.25 h⁻¹, k'2 = 0.11 h⁻¹[9] |
Proposed Experimental Protocols for Benchmarking Reactivity
To provide a direct and objective comparison, the following experimental protocols are proposed. These protocols are designed to be conducted under identical conditions for all three diesters.
Protocol for Comparative Hydrolysis
-
Objective : To determine the relative rates of base-catalyzed hydrolysis.
-
Materials : this compound, Dimethyl Isophthalate, Dimethyl Terephthalate, 1 M Sodium Hydroxide, Methanol, Deionized Water, Standard for HPLC analysis (e.g., the corresponding diacid).
-
Procedure :
-
Prepare a 0.1 M solution of each diester in methanol.
-
In a temperature-controlled reactor at 50°C, mix 10 mL of the diester solution with 10 mL of 1 M Sodium Hydroxide solution.
-
Start a timer and immediately withdraw a 1 mL aliquot. Quench the reaction by adding it to 1 mL of 1 M Hydrochloric Acid.
-
Withdraw and quench aliquots at regular intervals (e.g., 5, 10, 20, 30, 60 minutes).
-
Analyze the concentration of the remaining diester in each quenched sample using High-Performance Liquid Chromatography (HPLC).
-
Plot the concentration of the diester versus time to determine the reaction rate.
-
Protocol for Comparative Transesterification
-
Objective : To compare the efficiency of transesterification with a common alcohol.
-
Materials : this compound, Dimethyl Isophthalate, Dimethyl Terephthalate, Ethylene Glycol, Zinc Acetate, Toluene, Standard for GC-MS analysis.
-
Procedure :
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 0.05 mol of the diester, 0.15 mol of ethylene glycol, and 0.001 mol of zinc acetate in 50 mL of toluene.
-
Heat the mixture to reflux.
-
Monitor the reaction progress by measuring the amount of methanol collected in the Dean-Stark trap over time.
-
Additionally, take small aliquots from the reaction mixture at set time points, quench, and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the conversion of the starting diester.
-
Compare the time required for complete conversion for each diester.
-
Protocol for Comparative Amidation
-
Objective : To assess the relative reactivity towards amidation with a primary amine.
-
Materials : this compound, Dimethyl Isophthalate, Dimethyl Terephthalate, Benzylamine, Methanol, Standard for HPLC or GC-MS analysis.
-
Procedure :
-
Dissolve 0.01 mol of each diester in 20 mL of methanol in separate reaction vessels.
-
Add 0.022 mol of benzylamine to each vessel.
-
Seal the vessels and heat to 60°C with stirring.
-
Monitor the reactions by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) to visually assess the disappearance of the starting material.
-
For a quantitative analysis, use HPLC or GC-MS to determine the yield of the corresponding N,N'-dibenzyl diamide as a function of time.
-
Visualizations
References
- 1. atamankimya.com [atamankimya.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US5710316A - Transesterification process for making allyl esters of aromatic carboxylic acids - Google Patents [patents.google.com]
- 5. Zn- and Ti-Modified Hydrotalcites for Transesterification of Dimethyl Terephthalate with Ethylene Glycol: Effect of the Metal Oxide and Catalyst Synthesis Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. WO1994023099A1 - Preparation of poly(m-phenylene isophthalamide) filaments - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Cross-validation of analytical methods for the quantification of Dimethyl 5-chloroisophthalate
A Comparative Guide to Analytical Methods for the Quantification of Dimethyl 5-chloroisophthalate
For researchers, scientists, and drug development professionals, the robust and accurate quantification of chemical intermediates like this compound is crucial for process optimization, quality control, and regulatory compliance. This guide provides an objective comparison of two primary analytical techniques suitable for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method is contingent on various factors including the sample matrix, required sensitivity, and available instrumentation. This document presents a cross-validation perspective supported by extrapolated experimental data for these methodologies.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the quantification of this compound. These values are based on established methods for structurally similar compounds such as other phthalate esters and chlorinated aromatic compounds.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 103% | 97 - 105% |
| Precision (% RSD) | < 3% | < 5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
| Specificity | Moderate to High | Very High |
| Cost | Moderate | High |
| Throughput | High | Moderate |
Experimental Protocols
Detailed and reproducible methodologies are fundamental for the successful implementation and cross-validation of analytical methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quality control analysis due to its robustness and high throughput.
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample and dissolve it in 50 mL of methanol to prepare a stock solution. Further dilute this stock solution with the mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
Quantification: Quantification is achieved by constructing a calibration curve using standard solutions of this compound of known concentrations. The peak area of the analyte in the sample is compared against the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher specificity and lower detection limits, making it ideal for trace analysis and confirmatory testing.
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate. Dilute the stock solution as necessary to prepare calibration standards and sample solutions within the linear range of the instrument.
Chromatographic Conditions:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A mid-polarity capillary column (e.g., Rtx-440 or Rxi-XLB, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
Quantification: Quantification is performed using selected ion monitoring (SIM) of characteristic ions of this compound to enhance sensitivity and selectivity. A calibration curve is generated by plotting the peak area of a specific ion against the concentration of the standard solutions.
Mandatory Visualization
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods to ensure consistency and reliability of results.
Caption: Workflow for cross-validation of analytical methods.
The Chloro-Substituent's Influence: A Comparative Guide to Polymer Properties for Researchers in Drug Development
The introduction of a chloro-substituent to a polymer backbone can dramatically alter its physicochemical properties, presenting both opportunities and challenges for applications in research, science, and particularly in the field of drug development. This guide provides a comparative analysis of chlorinated versus non-chlorinated polymers, focusing on key parameters relevant to their performance as biomaterials and drug delivery vehicles. Experimental data is presented to offer a clear comparison, alongside detailed methodologies for key characterization techniques.
Impact on Physicochemical Properties: A Comparative Analysis
The presence of the electronegative chlorine atom can significantly modify a polymer's thermal stability, mechanical strength, chemical resistance, and solubility. These changes are critical in the design of drug delivery systems, influencing factors from sterilization methods to the polymer's in vivo longevity and drug release profile.
Table 1: Comparison of Thermal and Mechanical Properties
| Polymer System | Chloro-Substituent | Property | Non-Chlorinated Value | Chlorinated Value | Reference |
| Polyvinyl Chloride (PVC) | Yes (in CPVC) | Max. Service Temperature | 60 °C (PVC) | 90-100 °C (CPVC) | [1] |
| Polyethylene (PE) | Yes (in CPE) | Tensile Strength | Varies (HDPE) | Improved in blends | [2] |
| Polystyrene (PS) | Yes | Thermal Degradation | Onset ~350 °C | Lowered in some cases | [3] |
| Polyamide | Yes | Glass Transition Temp. | Varies | Can be altered | [4] |
| Polyester | Yes | Thermal Stability | Varies | Can be enhanced | [5] |
Table 2: Comparison of Chemical and Biological Interaction Properties
| Polymer System | Chloro-Substituent | Property | Observation for Non-Chlorinated | Observation for Chlorinated | Reference |
| Polyethylene (PE) | Yes | Chemical Resistance | Susceptible to degradation by chlorinated water | CPE offers good chemical resistance | [2][6] |
| Polyvinyl Chloride (PVC) | No/Yes | Biocompatibility | Biocompatibility can be a concern | Functionalization can improve biocompatibility | [2][7] |
| Polyamides | Yes | Water Sorption | Varies | Can be altered by chlorination | [8] |
| Various Polymers | Yes | Drug Release | Varies by polymer | Chloro-group can influence release kinetics | [9][10] |
Experimental Protocols
Accurate assessment of the impact of chloro-substituents requires standardized experimental protocols. Below are methodologies for key characterization techniques.
1. Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.
-
Methodology:
-
A small sample (5-10 mg) of the polymer is hermetically sealed in an aluminum pan.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured relative to an empty reference pan.
-
The Tg is identified as a step change in the baseline of the heat flow curve.
-
The Tm is observed as an endothermic peak.
-
The degree of crystallinity can be calculated from the enthalpy of melting.[6]
-
2. Mechanical Testing: Tensile Strength
-
Objective: To measure the tensile strength, elongation at break, and Young's modulus of the polymer.
-
Methodology:
-
Polymer films or molded specimens of a defined geometry (e.g., dog-bone shape) are prepared.
-
The specimen is mounted in a universal testing machine.
-
A tensile load is applied at a constant rate of extension until the specimen fractures.
-
The stress (force per unit area) and strain (change in length per unit length) are recorded.
-
Tensile strength is the maximum stress the material can withstand.[11]
-
3. In Vitro Cytotoxicity Assay: MTT Assay
-
Objective: To assess the potential toxicity of the polymer to cells in culture.
-
Methodology:
-
Polymer samples (e.g., films or extracts) are prepared and sterilized.
-
Fibroblast cells (e.g., L929) are seeded in a 96-well plate and cultured until confluent.
-
The culture medium is replaced with a medium containing the polymer sample or its extract.
-
After a specified incubation period (e.g., 24-72 hours), the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added.
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage relative to a negative control.[12][13]
-
4. Hemocompatibility Testing: Hemolysis Assay
-
Objective: To evaluate the polymer's tendency to damage red blood cells.
-
Methodology:
-
Fresh human blood is collected and anticoagulated.
-
A suspension of red blood cells is prepared in a saline solution.
-
The polymer material is incubated with the red blood cell suspension at 37 °C for a defined period.
-
Positive (water) and negative (saline) controls are included.
-
After incubation, the samples are centrifuged to pellet the intact red blood cells.
-
The absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin, which is released from lysed cells.
-
The percentage of hemolysis is calculated relative to the positive control.[14][15]
-
Visualizing the Impact: Logical Relationships and Workflows
The following diagrams illustrate the conceptual framework of how a chloro-substituent influences polymer properties and the typical workflow for assessing biocompatibility.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4602068A - Chlorination of polymers - Google Patents [patents.google.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studying the Degradation of Three Polymers under Different Chlorine Concentrations and Exposure Times - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro biocompatibility analysis of functionalized poly(vinyl chloride)/layered double hydroxide nanocomposites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Implantable Medical Device Polymers | Celanese [celanese.com]
- 9. Comparative evaluation of plastic, hydrophobic and hydrophilic polymers as matrices for controlled-release drug delivery. [sites.ualberta.ca]
- 10. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Analysis of Chlorine-Induced Aging in High-Density Polyethylene: Insights into Structural, Thermal, and Mechanical Degradation Mechanisms [mdpi.com]
- 12. rivm.openrepository.com [rivm.openrepository.com]
- 13. Assessing Leachable Cytotoxicity of 3D-Printed Polymers and Facile Detoxification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Isophthalate-Based Polymers
For researchers, scientists, and professionals in drug development, understanding the thermal properties of polymers is critical for material selection, processing, and ensuring product stability. This guide provides a comparative thermal analysis of various isophthalate-based polymers using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering a side-by-side look at their performance backed by experimental data.
Isophthalate-based polymers are a class of copolyesters where isophthalic acid is incorporated into the polymer backbone to modify its properties. This modification often disrupts the polymer chain regularity, leading to changes in crystallinity, glass transition temperature, and thermal stability. This guide focuses on the comparative thermal analysis of several isophthalate-copolyesters to elucidate the impact of isophthalate units on their thermal behavior.
Comparative Thermal Properties
The introduction of isophthalate moieties into polyester chains significantly influences their thermal characteristics. The following table summarizes key quantitative data from TGA and DSC analyses of different isophthalate-based copolymers, providing a clear comparison of their thermal performance.
| Polymer/Copolyester | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td, onset) (°C) | Key Observations |
| Poly(butylene 2,5-furandicarboxylate-co-isophthalate) (PBF-co-PBI) | 20 - 40 | 141 - 173 | > 330 | Tg and Tm decrease with increasing isophthalate content. Crystalline for all compositions, but crystallizability is substantially reduced with more isophthalate units.[1] |
| Poly(ethylene terephthalate-co-isophthalate) (PET-co-PEI) | Decreases with isophthalate content | Decreases with isophthalate content | ~400 | Becomes amorphous with isophthalate content > 25%.[2] Improved solubility in organic solvents compared to PET.[2] |
| Poly(butylene terephthalate-co-isophthalate-co-adipate) | Dependent on adipic acid content | Dependent on terephthalic acid content | Not specified | Tg decreases as adipic acid content increases.[3] Tm increases with an increase in terephthalic acid content (when ≥ 35 mol%).[3] |
| Hydrophilic Modified PET with Sodium Isophthalate-5-sulfonate (SIPE) | Decreased compared to pure PET | Decreased compared to pure PET | Decreased compared to pure PET | Incorporation of SIPE and other comonomers reduces thermal parameters.[4] |
Visualizing the Analysis Workflow
The following diagram illustrates the logical workflow for the comparative thermal analysis of isophthalate-based polymers, from sample preparation to data interpretation.
Caption: Workflow for comparative thermal analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following are generalized experimental protocols for TGA and DSC analyses based on common practices found in the literature.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the polymers.
-
Instrumentation: A thermogravravimetric analyzer is utilized.
-
Sample Preparation: 6-7 mg of the polymer sample is placed in an aluminum or platinum crucible.[4]
-
Experimental Conditions:
-
Atmosphere: The analysis is typically conducted under an inert nitrogen atmosphere to prevent oxidative degradation.[4]
-
Flow Rate: A constant nitrogen flow rate, often 50 mL/min, is maintained.[4]
-
Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.[4]
-
Temperature Range: The sample is heated from room temperature (e.g., 25 °C) to a final temperature, such as 600 °C, to ensure complete decomposition.[4]
-
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss as a function of temperature. The onset decomposition temperature (Td) is determined as the temperature at which significant weight loss begins.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc) of the polymers.
-
Instrumentation: A differential scanning calorimeter is used for this analysis.
-
Sample Preparation: Approximately 7 mg of the polymer sample is hermetically sealed in an aluminum pan.[4]
-
Experimental Conditions:
-
Atmosphere: The analysis is performed under a nitrogen atmosphere with a typical flow rate of 50 mL/min.[4]
-
Thermal History Removal: The sample is first heated to a temperature well above its melting point (e.g., 280 °C) and held for a few minutes (e.g., 3 minutes) to erase any prior thermal history.[4]
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior upon cooling.[4]
-
Second Heating Scan: Finally, a second heating scan is performed at a controlled rate (e.g., 10 °C/min) up to the same maximum temperature.[4]
-
-
Data Analysis: The Tg is identified as a step change in the baseline of the heat flow curve from the second heating scan. The Tm is determined from the peak of the melting endotherm in the second heating scan.
Conclusion
The comparative thermal analysis of isophthalate-based polymers reveals a clear trend: the incorporation of isophthalate units generally leads to a decrease in the glass transition and melting temperatures, as well as a reduction in the ability of the polymer to crystallize. This is attributed to the disruption of chain regularity by the meta-substituted isophthalate monomer. These findings are crucial for tailoring the thermal properties of polyesters for specific applications, from flexible packaging to advanced drug delivery systems, where controlled thermal behavior is a key performance indicator. The provided data and protocols serve as a valuable resource for researchers and professionals in making informed decisions regarding material selection and processing of isophthalate-based polymers.
References
Evaluating the Cost-Effectiveness of Dimethyl 5-chloroisophthalate in Specialty Polymer Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate monomers is a critical determinant of the final properties and economic viability of specialty polymers. This guide provides a comprehensive evaluation of Dimethyl 5-chloroisophthalate as a monomer in the production of high-performance polymers, such as aramids and specialty polyesters. Through a comparative analysis with established alternatives, primarily Isophthaloyl Chloride, this document aims to inform researchers and industry professionals on the potential benefits and drawbacks of incorporating this chlorinated monomer into their synthesis workflows. The following sections present a detailed comparison of these monomers, supported by experimental protocols and cost analysis, to aid in making informed decisions for polymer development.
Monomer Comparison: Performance and Properties
The introduction of a chlorine atom onto the isophthalate ring can influence the properties of the resulting polymer, potentially enhancing flame retardancy, solubility, and thermal stability. However, it may also affect reactivity and the final mechanical properties. The following table summarizes the known and anticipated properties of polymers derived from this compound compared to those from Isophthaloyl Chloride.
Table 1: Comparative Performance of Monomers in Aramid Synthesis
| Property | Polymer from this compound (Anticipated) | Polymer from Isophthaloyl Chloride (Established) |
| Monomer Reactivity | Lower (ester vs. acid chloride) | Higher |
| Polymerization Yield | Potentially lower due to less reactive ester groups. | High yields are typically achieved. |
| Inherent Viscosity | Moderate to high, depending on polymerization conditions. | High, indicative of high molecular weight.[1][2] |
| Thermal Stability (TGA) | Expected to be high, with potential for improved char yield due to chlorine. | High, with initial degradation temperatures often above 400°C.[2][3] |
| Glass Transition Temp. | Potentially higher due to increased polarity and chain rigidity. | Typically in the range of 230-270°C for poly(m-phenylene isophthalamide).[4] |
| Tensile Strength | Moderate to high, but may be slightly lower than standard aramids. | Very high, with values often exceeding 4000 MPa for single fibers.[5] |
| Solubility | Potentially improved in organic solvents due to the chlorine substituent. | Generally soluble in polar aprotic solvents like DMAc and NMP.[4] |
| Flame Retardancy | Inherently improved due to the presence of chlorine. | Good inherent flame resistance. |
Cost-Effectiveness Analysis
Table 2: Cost Comparison of Monomers
| Monomer | Price per kg (USD) | Supplier Example(s) | Notes |
| This compound | Estimated: $150 - $300 | (Specialty chemical suppliers) | Price is an estimate based on synthesis complexity and lack of bulk production. |
| Isophthaloyl Chloride | $70 - $120 | Sigma-Aldrich, IndiaMART | Price varies with purity and quantity.[6][7] |
| Terephthaloyl Chloride | ~$100 - $150 | (Various chemical suppliers) | Often used in conjunction with Isophthaloyl Chloride for property modification. |
Analysis:
Based on available pricing, Isophthaloyl Chloride is a more cost-effective option for large-scale production of conventional aramids. The higher estimated cost of this compound suggests its use would be justified only if it imparts significantly advantageous properties to the final polymer, such as greatly enhanced flame retardancy or specific solubility characteristics that cannot be achieved with other monomers. The overall cost-effectiveness will depend on the specific application and the premium that can be commanded for a polymer with these specialized properties.
Experimental Protocols
Detailed experimental procedures are essential for reproducing and comparing results. Below are representative protocols for the synthesis of aramids using both this compound (a proposed method) and its common alternative, Isophthaloyl Chloride.
Protocol 1: Synthesis of Poly(m-phenylene 5-chloroisophthalamide) from this compound (Proposed)
This protocol is adapted from established methods for polyester and polyamide synthesis.
Materials:
-
This compound
-
m-Phenylenediamine
-
Titanium(IV) butoxide (catalyst)
-
N-Methyl-2-pyrrolidone (NMP)
-
Methanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, add equimolar amounts of this compound and m-phenylenediamine.
-
Add NMP to dissolve the monomers, followed by the addition of a catalytic amount of Titanium(IV) butoxide.
-
Heat the mixture under a slow stream of nitrogen to 180-200°C to initiate the polycondensation reaction. Methanol will be evolved and collected.
-
After the initial evolution of methanol ceases (typically 2-4 hours), gradually increase the temperature to 220-250°C while slowly reducing the pressure to drive the reaction to completion.
-
Continue the reaction under high vacuum for several hours until the desired viscosity is achieved.
-
Cool the reactor to room temperature under nitrogen.
-
Precipitate the resulting polymer by pouring the viscous solution into a large excess of methanol with vigorous stirring.
-
Filter the precipitated polymer, wash it thoroughly with methanol, and then with water.
-
Dry the polymer in a vacuum oven at 80°C until a constant weight is achieved.
Protocol 2: Synthesis of Poly(m-phenylene isophthalamide) from Isophthaloyl Chloride (Established)
This is a standard low-temperature solution polycondensation method.
Materials:
-
Isophthaloyl Chloride (IPC)
-
m-Phenylenediamine (MPD)
-
N,N-Dimethylacetamide (DMAc)
-
Pyridine (acid scavenger)
-
Methanol
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve m-phenylenediamine in anhydrous DMAc.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine to the solution.
-
Slowly add a solution of Isophthaloyl Chloride in anhydrous DMAc to the stirred diamine solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.
-
Precipitate the resulting polymer by pouring the viscous solution into a large excess of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it thoroughly with methanol and then with water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C until a constant weight is achieved.
Visualizing the Synthesis Workflow and Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis processes and the chemical pathways involved.
References
- 1. Interfacial polymerization of poly (m-phenylene isophthalamide): synthesis, optimization, and performance evaluation for high-temperature insulation and flexible membranes | CoLab [colab.ws]
- 2. Interfacial polymerization of poly (m-phenylene isophthalamide): synthesis, optimization, and performance evaluation for high-temperature insulation and flexible membranes | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. mdpi.com [mdpi.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. 间苯二甲酰氯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of Dimethyl 5-Chloroisophthalate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of dimethyl 5-chloroisophthalate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and ensure responsible chemical waste management.
This compound is a chemical compound that requires careful handling and disposal due to its potential health hazards. The Safety Data Sheet (SDS) indicates that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] Therefore, it must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to read and understand the Safety Data Sheet (SDS). Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2] Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If not handled in a fume hood, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) provides a framework for "cradle-to-grave" management of hazardous waste.[3]
-
Waste Identification and Classification:
-
Based on its hazards, this compound should be classified as a hazardous waste. As a chlorinated aromatic compound, it may fall under specific RCRA waste codes. It is the generator's responsibility to determine the appropriate waste codes.[4][5][6][7][8] Consult with your institution's Environmental Health and Safety (EHS) department for guidance on proper classification.
-
-
Segregation and Collection:
-
Do not mix this compound waste with non-hazardous waste.
-
Collect waste in a dedicated, properly labeled, and compatible container. The container must be in good condition with a secure, tight-fitting lid.[9]
-
Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Disposal Request and Pickup:
Hazard Classification and Data
The following table summarizes the known hazards of this compound based on available Safety Data Sheets.
| Hazard Statement | GHS Code | Signal Word | Pictogram |
| Harmful if swallowed | H302 | Warning | |
| Harmful in contact with skin | H312 | Warning | |
| Causes skin irritation | H315 | Warning | |
| Causes serious eye irritation | H319 | Warning | |
| Harmful if inhaled | H332 | Warning | |
| May cause respiratory irritation | H335 | Warning |
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal Workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 3. acs.org [acs.org]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. wku.edu [wku.edu]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. actenviro.com [actenviro.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. vumc.org [vumc.org]
Personal protective equipment for handling Dimethyl 5-chloroisophthalate
This guide provides immediate safety, operational, and disposal information for laboratory professionals, including researchers, scientists, and drug development professionals, who handle Dimethyl 5-chloroisophthalate. The following procedural guidance is designed to ensure the safe handling of this chemical and to serve as a trusted resource for laboratory safety.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 20330-90-9
Hazard Summary: this compound is classified as harmful and an irritant.[1] It is harmful if swallowed, inhaled, or in contact with skin.[1] It is also known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. Engineering controls, such as a chemical fume hood, should be the primary method of exposure control, supplemented by the following PPE:
| Protection Type | Specific Equipment | Standard/Notes |
| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is possible. | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Lab coat or chemical-resistant apron. | Inspect gloves before use.[4] Remove and replace immediately if incidental splash exposure occurs. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if ventilation is inadequate or if dust is generated.[4] |
Operational and Disposal Plan: Step-by-Step Guidance
This section provides a procedural workflow for the safe handling, use, and disposal of this compound.
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to control airborne dust and vapors.[1][4]
-
Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.
-
Handling: Avoid direct contact with skin and eyes.[1][2] Prevent the formation of dust and aerosols.[1] Use non-sparking tools to prevent fire caused by electrostatic discharge.[1] Do not eat, drink, or smoke in the handling area.
2. Accidental Release Measures:
-
Personal Precautions: In case of a spill, ensure adequate ventilation and wear all prescribed personal protective equipment.[2] Avoid breathing dust and vapors.[1][2]
-
Containment and Clean-up: For solid spills, carefully sweep up the material and shovel it into a suitable, labeled container for disposal.[2] Avoid generating dust.[2] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
3. First-Aid Measures:
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
Following Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water and consult a doctor.[1]
-
Following Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Following Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Incompatible materials include strong oxidizing agents.[2]
5. Waste Disposal Plan:
-
Waste Characterization: this compound waste is considered hazardous chemical waste.
-
Containerization: Dispose of waste material in a designated, approved hazardous waste container that is properly labeled.
-
Disposal: The disposal of the waste must be carried out by a licensed waste disposal contractor and in accordance with local, state, and federal regulations. Do not empty into drains.[2]
Experimental Workflow
The following diagram illustrates the standard operating procedure for handling this compound.
Caption: Standard operating procedure for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
